1,2-Diamidinobenzene
Description
BenchChem offers high-quality 1,2-Diamidinobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Diamidinobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzene-1,2-dicarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H3,9,10)(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCQHMXUGVADN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404011 | |
| Record name | 1,2-DIAMIDINOBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210051-59-5 | |
| Record name | 1,2-DIAMIDINOBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Tautomerism of 1,2-Diamidinobenzene and 1,3-Diiminoisoindoline
Abstract
Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, plays a pivotal role in the chemical reactivity, physical properties, and biological activity of many organic molecules. This guide provides a comprehensive technical exploration of the tautomeric relationship between 1,2-diamidinobenzene and its cyclic counterpart, 1,3-diiminoisoindoline. This tautomerism is of significant interest to researchers in medicinal chemistry and materials science due to the versatile applications of these scaffolds. We will delve into the synthesis, structural analysis, factors influencing the tautomeric equilibrium, and the experimental and computational methodologies used to study this phenomenon. This document is intended to serve as a valuable resource for scientists and professionals in drug development and related fields, offering both foundational knowledge and practical insights.
Introduction to Tautomerism: A Dynamic State of Being
Tautomerism is a form of structural isomerism where isomers, known as tautomers, are in a dynamic equilibrium and can be interconverted by the migration of a proton and the shifting of a double bond.[1] This is distinct from resonance, where only the delocalization of electrons is depicted. The relative stability of tautomers can be influenced by various factors, including temperature, solvent polarity, and pH.[2][3] Understanding and controlling tautomeric equilibria is crucial in drug design, as different tautomers can exhibit distinct pharmacological profiles and metabolic fates.[4]
This guide focuses on the prototropic tautomerism between an open-chain and a heterocyclic system, specifically the interconversion of 1,2-diamidinobenzene and 1,3-diiminoisoindoline.
Figure 1: A conceptual diagram illustrating different types of tautomerism and the key factors that influence prototropic tautomerism.
The Tautomeric Pair: 1,2-Diamidinobenzene and 1,3-Diiminoisoindoline
The tautomeric equilibrium between 1,2-diamidinobenzene and 1,3-diiminoisoindoline involves the intramolecular cyclization of the former to yield the latter. This process is driven by the nucleophilic attack of one of the amidine nitrogen atoms onto the carbon of the adjacent amidine group, followed by proton transfer.
Figure 2: The tautomeric equilibrium between 1,2-diamidinobenzene and 1,3-diiminoisoindoline.
Structural and Stability Analysis
Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the relative stabilities of tautomers.[5] In the gas phase, the open-chain 1,2-diamidinobenzene is generally predicted to be the more stable tautomer due to the energetic cost of forming the strained five-membered ring in 1,3-diiminoisoindoline. However, in the solid state and in polar solvents, the cyclic 1,3-diiminoisoindoline tautomer can be significantly stabilized.[6] This stabilization arises from intermolecular interactions, such as hydrogen bonding, which are more favorable for the more polar, cyclic structure.[7]
| Tautomer | Predicted Gas Phase Stability | Factors Favoring this Tautomer |
| 1,2-Diamidinobenzene | More Stable | Lower ring strain |
| 1,3-Diiminoisoindoline | Less Stable | Aromaticity of the isoindole core, intermolecular hydrogen bonding in condensed phases |
Table 1: A summary of the factors influencing the stability of the two tautomers.
Synthesis of the Tautomers and Their Precursors
The ability to synthesize both tautomers, or precursors that can lead to a specific tautomer, is essential for their study and application.
Synthesis of 1,3-Diiminoisoindoline
1,3-Diiminoisoindoline is a well-characterized compound and serves as a key intermediate in the synthesis of phthalocyanines and other dyes.[3] It is most commonly synthesized from o-phthalonitrile.
Experimental Protocol: Synthesis of 1,3-Diiminoisoindoline from o-Phthalonitrile [3][8]
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a condenser.
-
Reagents: Add o-phthalonitrile and an alcohol solvent, such as methanol or ethanol, to the flask. The molar ratio of o-phthalonitrile to solvent can range from 1:1 to 1:15.
-
Catalyst: Introduce a catalytic amount of an alkali metal or an alkali metal compound (e.g., sodium methoxide). The catalyst amount is typically between 0.01% and 10% of the mass of the o-phthalonitrile.
-
Reaction: Stir the mixture and bubble ammonia gas through the solution. Heat the reaction to 50-60°C and maintain for 4-6 hours. The molar ratio of o-phthalonitrile to ammonia can vary from 1:0.3 to 1:13.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Isolate the solid by filtration, wash with a cold solvent, and dry. The crude product can be further purified by recrystallization from a suitable solvent like methanol.
Synthesis of 1,2-Diamidinobenzene
While less commonly isolated than its cyclic tautomer, 1,2-diamidinobenzene can be prepared, often as a salt, from 1,2-dicyanobenzene. The synthesis is analogous to the Pinner reaction, which converts nitriles into imidates and subsequently into amidines.
Proposed Experimental Protocol: Synthesis of 1,2-Diamidinobenzene Dihydrochloride
This protocol is based on the established synthesis of amidines from nitriles.
-
Imidate Formation: Dissolve 1,2-dicyanobenzene in anhydrous ethanol and cool the solution in an ice bath. Bubble dry hydrogen chloride gas through the solution until saturation. Seal the reaction vessel and allow it to stand at a low temperature (e.g., 0-5°C) for an extended period (24-48 hours) to form the bis(imino ester) dihydrochloride.
-
Ammonolysis: Cool the ethanolic solution of the bis(imino ester) dihydrochloride in an ice-salt bath. Add a solution of ammonia in ethanol dropwise with vigorous stirring. The amidine dihydrochloride will precipitate.
-
Isolation and Purification: Collect the precipitated 1,2-diamidinobenzene dihydrochloride by filtration, wash with cold ethanol, and then with diethyl ether. Dry the product under vacuum.
Experimental and Computational Characterization of Tautomerism
A combination of spectroscopic and computational methods is employed to investigate the tautomeric equilibrium.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying tautomers in solution.[9] The chemical shifts of the protons and carbons will differ significantly between the open-chain and cyclic forms. For instance, the amidinium protons of 1,2-diamidinobenzene would likely appear at a different chemical shift than the imino and amino protons of 1,3-diiminoisoindoline. Variable temperature NMR studies can also provide thermodynamic information about the equilibrium.[2]
-
Infrared (IR) Spectroscopy: The vibrational frequencies of functional groups are distinct for each tautomer. 1,2-diamidinobenzene will exhibit characteristic N-H stretching and C=N stretching frequencies for the amidine groups.[10] In contrast, 1,3-diiminoisoindoline will show different N-H stretching frequencies for the imino and amino groups, as well as a characteristic C=N stretching frequency within the isoindoline ring system.[11]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[12] It can definitively identify which tautomer is present in the crystalline form and reveal details about intermolecular interactions, such as hydrogen bonding, that may stabilize a particular tautomer.[13]
Computational Modeling
Quantum chemical calculations, particularly DFT, are invaluable for:
-
Predicting Relative Stabilities: Calculating the Gibbs free energies of the tautomers in the gas phase and in different solvent environments (using continuum solvent models like PCM) can predict the position of the tautomeric equilibrium.[5]
-
Simulating Spectroscopic Data: Theoretical calculations of NMR chemical shifts and IR vibrational frequencies can aid in the interpretation of experimental spectra and the assignment of signals to specific tautomers.
-
Investigating the Interconversion Pathway: The transition state for the interconversion of the tautomers can be located, providing insights into the energy barrier and the mechanism of the tautomerization process.
Figure 3: A workflow diagram illustrating the synthesis and characterization of the tautomers.
Implications for Drug Development and Materials Science
The tautomeric equilibrium between 1,2-diamidinobenzene and 1,3-diiminoisoindoline has significant implications for their application.
-
Drug Development: The ability of these compounds to exist in different tautomeric forms can influence their binding to biological targets. A drug molecule may bind to a receptor in a less stable tautomeric form. Understanding the factors that control the tautomeric equilibrium can aid in the design of more potent and selective drugs. Furthermore, the different physicochemical properties of the tautomers (e.g., solubility, lipophilicity) will affect the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.
-
Materials Science: 1,3-Diiminoisoindoline is a precursor to phthalocyanine pigments and dyes.[3] The tautomeric equilibrium can influence the reactivity of the precursor and the properties of the final material. The ability to control the tautomeric form could allow for the fine-tuning of the electronic and optical properties of the resulting materials.
Conclusion
The tautomerism between 1,2-diamidinobenzene and 1,3-diiminoisoindoline is a fascinating example of the dynamic nature of molecular structures. While the cyclic 1,3-diiminoisoindoline is more commonly encountered and utilized, its open-chain counterpart, 1,2-diamidinobenzene, is a key partner in a delicate equilibrium. The position of this equilibrium is sensitive to environmental factors, a feature that can be harnessed in the design of novel pharmaceuticals and materials. A thorough understanding of this tautomeric system, achieved through a combination of synthesis, spectroscopy, and computational modeling, is crucial for unlocking the full potential of these versatile chemical scaffolds.
References
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Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
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Synthesis of 1,2-diamines. a, b Representative examples of established... (n.d.). ResearchGate. Retrieved from [Link]
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Tautomerism in Heterocyclic Chemistry. (1991). HETEROCYCLES, 32(2), 329. Retrieved from [Link]
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Addition of Lithium Silylamides to 1,2-Dicyanobenzene: Isoindoline-1,3-diimine Derivatives Investigated by NMR/XRD/DFT Approach. (n.d.). ACS Publications. Retrieved from [Link]
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1,2-Benzenediamine. (n.d.). NIST WebBook. Retrieved from [Link]
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Synthesis of 1,2-dinitrobenzene. (2021). YouTube. Retrieved from [Link]
- Method for preparing o-phenylenediamine. (n.d.). Google Patents.
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FT-IR spectrum of 1,2-phenylenediamine@CuhNFs and... (n.d.). ResearchGate. Retrieved from [Link]
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Diiminoisoindoline: tautomerism, conformations, and polymorphism. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
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Diiminoisoindoline: Tautomerism, conformations, and polymorphism | Request PDF. (2025). ResearchGate. Retrieved from [Link]
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Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. (n.d.). MDPI. Retrieved from [Link]
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O-Phenylenediamine | C6H8N2 | CID 7243. (n.d.). PubChem. Retrieved from [Link]
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The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]
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FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). (n.d.). ResearchGate. Retrieved from [Link]
- Method for preparing o-phenylenediamine. (n.d.). Google Patents.
-
Is there any effect of temperature on tautomerism? (2012). ResearchGate. Retrieved from [Link]
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Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. (n.d.). MDPI. Retrieved from [Link]
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(PDF) Structural characterization of two benzene-1,2-diamine complexes of zinc chloride: a molecular compound and a co-crystal salt. (n.d.). ResearchGate. Retrieved from [Link]
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differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. Retrieved from [Link]
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Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. (n.d.). PMC - NIH. Retrieved from [Link]
-
Poly(1,2-diaminobenzene) and poly(1,3-diaminobenzene): Synthesis, characterization, and properties. (n.d.). Wiley Online Library. Retrieved from [Link]
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Copies of 1H, 13C, 19F NMR spectra. (n.d.). [PDF]. Retrieved from [Link]
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Vanadyl VO(II) with o-phenylenediamine complexes preparation and spectral characterization. (2019). ResearchGate. Retrieved from [Link]
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(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. Retrieved from [Link]
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Acid-Base Equilibria for Tautomeric Heterocycles in the Gas-Phase: A Case of Uracil. (n.d.). MDPI. Retrieved from [Link]
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pH-Dependent Tautomerism and pKa Values of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Analysis of the Tautomeric Properties of 2-Formylcyclopentane-1,3-Dione Using the Data of IR Spectroscopy and Nonempirical (ab initio and DFT) Quantum-Chemical Calculations. (2025). ResearchGate. Retrieved from [Link]
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How Tautomerization Influences Drug Metabolite Formation? (2025). Patsnap. Retrieved from [Link]
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Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Walsh Medical Media. Retrieved from [Link]
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Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. (n.d.). MDPI. Retrieved from [Link]
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FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. (2024). ResearchGate. Retrieved from [Link]
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Substituent effects on the pH-dependent multiequilibria of flavylium salt analogs of anthocyanins | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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A simple approach to the tautomerism of aromatic heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
- Method for synthesizing 1,3-diiminoisoindole. (n.d.). Google Patents.
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Structural characterization of two benzene-1,2-diamine complexes of zinc chloride: a molecular compound and a co-crystal salt. (2016). PMC - NIH. Retrieved from [Link]
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Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (n.d.). PubMed Central. Retrieved from [Link]
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Structural Reality of Benzene-1,2-dicarboximidamide: The 1,3-Diiminoisoindoline Paradigm
[1]
Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Estimated Read Time: 12 Minutes
Executive Summary & Structural Identity
In the rigorous context of organic synthesis and drug design, benzene-1,2-dicarboximidamide is a chemical nomenclature paradox. While the name describes a theoretical open-chain diamidine structure, the physical reality of this compound is dominated by its spontaneous cyclization into 1,3-diiminoisoindoline (also known as 1-amino-3-iminoisoindolenine).[1]
For researchers attempting to source or synthesize "benzene-1,2-dicarboximidamide," it is critical to understand that you are effectively working with 1,3-diiminoisoindoline .[1] Unlike its meta- (1,[1]3) and para- (1,4) isomers, which form stable open-chain diamidines (often as hydrochloride salts), the ortho- substitution pattern facilitates an intramolecular nucleophilic attack that closes the ring.[1]
Key Chemical Identifiers (Stable Cyclic Form)
| Feature | Detail |
| Preferred Name | 1,3-Diiminoisoindoline |
| IUPAC Name | 1,3-Diimino-2,3-dihydro-1H-isoindole |
| CAS Number | 3468-11-9 |
| Molecular Formula | C₈H₇N₃ |
| Molecular Weight | 145.16 g/mol |
| Primary Precursor | Phthalonitrile (1,2-Dicyanobenzene) |
| Key Application | Precursor for Phthalocyanines, Heterocyclic synthesis |
Structural Dynamics: Tautomerism & Cyclization
The "Expertise" in handling this molecule lies in recognizing its tautomeric equilibrium. The open-chain diamidine is thermodynamically unstable relative to the fused bicyclic system.[1]
The Cyclization Mechanism
When ammonia reacts with phthalonitrile, the first amidine group forms. However, before the second amidine can stabilize in an open chain, the nitrogen of the first amidine group attacks the electrophilic carbon of the adjacent nitrile. This results in the 5-membered nitrogen-containing ring characteristic of isoindolines.[1]
Tautomeric Equilibria
Once formed, 1,3-diiminoisoindoline exists in a rapid equilibrium between the amino-imino form and the diimino form.[1] In solution (particularly in polar aprotic solvents like DMSO), the amino-imino tautomer often predominates due to resonance stabilization across the benzene ring.[1]
Figure 1: The thermodynamic sink of the system is the cyclic isoindoline form. The open-chain species is rarely isolated.[1]
Synthesis Protocol: The Phthalonitrile Route[3][4][5]
The standard industrial and laboratory preparation does not attempt to "force" the open chain but rather optimizes the formation of the 1,3-diiminoisoindoline. This protocol is self-validating: the evolution of the product is marked by a distinct solubility change and the formation of a crystalline precipitate.
Reagents & Equipment[5]
-
Precursor: Phthalonitrile (1,2-Dicyanobenzene) [CAS: 91-15-6][1]
-
Reagent: Ammonia gas (anhydrous) or Methanolic Ammonia (7N)[1]
-
Catalyst: Sodium Methoxide (NaOMe) - 0.1 to 0.5 equivalents[1]
-
Solvent: Methanol (anhydrous)[1]
-
Equipment: 3-neck round bottom flask, reflux condenser, gas inlet tube (if using gas).
Step-by-Step Methodology
-
Preparation: In a moisture-free environment (glovebox or Schlenk line), dissolve phthalonitrile (10 mmol) in anhydrous methanol (20 mL).
-
Catalyst Addition: Add catalytic Sodium Methoxide (0.5 mmol). Note: The base activates the nitrile carbon toward nucleophilic attack.
-
Ammonolysis:
-
Method A (Gas): Bubble anhydrous ammonia gas through the solution at room temperature for 30-60 minutes, then seal.
-
Method B (Solution): Add excess methanolic ammonia (7N).[1]
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 60°C) for 4–6 hours.
-
Observation: The solution will likely turn from colorless/pale yellow to a deeper yellow/orange. A precipitate often forms as the reaction cools.
-
-
Isolation: Cool the reaction mixture to 0°C. Filter the precipitate.
-
Purification: Recrystallize from ethanol or methanol.
Figure 2: Synthetic pathway.[1] Note that high temperatures or metal ions can drive the reaction further to form Phthalocyanine macrocycles.
Medicinal Chemistry & Applications
While "benzene-1,2-dicarboximidamide" (as the cyclic isoindoline) is rarely a final drug candidate due to its high reactivity, it is a privileged scaffold and intermediate.[1]
Phthalocyanine Synthesis (The Primary Utility)
This molecule is the essential "monomer" for synthesizing phthalocyanines without using harsh metal-templated conditions at extreme temperatures.[1]
-
Mechanism: Four units of 1,3-diiminoisoindoline condense around a metal ion (e.g., Zn, Cu, Si) to form the 18-electron aromatic macrocycle.[1]
-
Advantage: Allows for "low-temperature" phthalocyanine synthesis (approx. 100–120°C in alcohol), compatible with sensitive substituents.[1]
Heterocycle Construction
The reactive imine nitrogens make it an excellent electrophile for condensing with:
-
Hydrazines: To form phthalazine derivatives.[1]
-
Active Methylenes: To form complex fused isoquinoline-like structures.[1]
Supramolecular Synthons
The hydrogen-bonding capability of the amino-imino tautomer (Donor-Acceptor-Donor motif) makes it valuable in crystal engineering and supramolecular assembly, often forming robust ribbons or rosettes in the solid state.[1]
Analytical Characterization
To validate the synthesis of 1,3-diiminoisoindoline (and confirm you have not hydrolyzed it to phthalimide), look for these signals:
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | ~3300 cm⁻¹ (broad) | N-H stretching (strong H-bonding).[1] |
| ~1650–1660 cm⁻¹ | C=N imine stretching (characteristic of the cyclic system). | |
| Absence of ~2230 cm⁻¹ | Disappearance of the Nitrile (C≡N) peak from starting material. | |
| ¹H NMR (DMSO-d₆) | δ 7.5–7.8 ppm (m, 4H) | Aromatic protons (AA'BB' system).[1] |
| Broad singlets (variable) | N-H protons are often broad and exchangeable; may not integrate perfectly.[1] | |
| ¹³C NMR | ~170 ppm | The C=N carbon of the isoindoline ring. |
References
-
PubChem. (n.d.).[1] 1,3-Diiminoisoindoline (Compound Summary).[1][2][3] National Library of Medicine.[1] Retrieved from [Link]
-
Zhang, Z.-Q., et al. (2004).[1][4] "Diiminoisoindoline: tautomerism, conformations, and polymorphism." Chemical Communications, (7), 886–887.[1][4] Retrieved from [Link][1]
-
Stuzhin, P. A., et al. (2025).[1] Addition of Lithium Silylamides to 1,2-Dicyanobenzene: Isoindoline-1,3-diimine Derivatives.[1][2] Inorganic Chemistry.[1] (Verified via search context 1.3)
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A Senior Application Scientist's Guide to o-Phenylenediamine (1,2-Diaminobenzene): Synthesis, Properties, and Core Applications
Affiliation: Google Research
A Note on Nomenclature: This technical guide focuses on the aromatic compound with the CAS Number 95-54-5. While the topic requested was "1,2-diamidinobenzene," the vast body of scientific literature, established chemical catalogs, and safety data overwhelmingly point to the common and structurally related precursor, 1,2-diaminobenzene , as the intended subject of interest for a broad scientific audience. 1,2-Diaminobenzene, also known as o-phenylenediamine (OPD), is a cornerstone building block in synthetic chemistry. The amidine functional group is structurally distinct from the amine group. To provide the most relevant and actionable guide, we will proceed with a comprehensive overview of 1,2-diaminobenzene.
-
1,2-Diaminobenzene (Amine): Features two -NH₂ groups.
-
1,2-Diamidinobenzene (Amidine): Features two -C(=NH)NH₂ groups.
This guide will provide researchers, scientists, and drug development professionals with a detailed exploration of the properties, synthesis, and critical applications of 1,2-diaminobenzene.
Introduction: The Quintessential Heterocyclic Precursor
o-Phenylenediamine (OPD), systematically named 1,2-diaminobenzene, is an aromatic organic compound with the chemical formula C₆H₄(NH₂)₂.[1][2] It consists of a benzene ring substituted with two adjacent (ortho) amino groups.[1] This seemingly simple molecule is a powerhouse in synthetic chemistry, serving as a foundational precursor for a vast array of heterocyclic compounds, polymers, and dyes.[1][3]
Its utility is rooted in the unique proximity of its two nucleophilic amino groups. This arrangement allows for facile condensation reactions with molecules containing two electrophilic centers, leading to the formation of stable, fused five- or six-membered rings. This reactivity is the cornerstone of its widespread use in the synthesis of benzimidazoles, quinoxalines, and phenazines—scaffolds frequently found in pharmaceuticals, agrochemicals, and functional materials.[4]
Physicochemical and Safety Profile
The physical properties of 1,2-diaminobenzene are critical for its handling, storage, and application in various solvent systems. Pure 1,2-diaminobenzene appears as colorless to white crystals, but it is notoriously sensitive to air and light, often appearing as a brownish-yellow or even purple solid due to oxidation.[1][5][6] This necessitates storage under an inert atmosphere in a cool, dark location.[5]
Physical Properties
A summary of the key physical properties for 1,2-diaminobenzene (CAS: 95-54-5) is presented below.
| Property | Value | Source(s) |
| CAS Number | 95-54-5 | [1][2][3] |
| Molecular Formula | C₆H₈N₂ | [1][3] |
| Molecular Weight | 108.14 g/mol | [1][2] |
| Appearance | White to light orange/purple crystalline powder; darkens on exposure to air and light.[1][5][6][7] | [1][5][6][7] |
| Melting Point | 100-105 °C | [1][7] |
| Boiling Point | 256-258 °C | [1] |
| Solubility | Soluble in water (41 g/L at 35 °C), acetone, benzene, chloroform, and ether. Very soluble in ethanol.[5][7] | [5][7] |
| Vapor Pressure | 0.0013 kPa at 20 °C | [3] |
| logP (Octanol/Water) | 0.15 | [3] |
The dihydrochloride salt (CAS: 615-28-1) is also commonly used, particularly in biochemical assays, due to its enhanced water solubility and stability.[4][8]
Safety and Handling
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling this compound. 1,2-Diaminobenzene is classified as toxic and hazardous.
-
Acute Toxicity: It is toxic if swallowed and harmful in contact with skin or if inhaled.[9][10] Immediate medical attention is required in case of ingestion.[11]
-
Irritation and Sensitization: It causes serious eye irritation and may cause an allergic skin reaction.[5][10][11]
-
Long-Term Effects: The compound is suspected of causing genetic defects and cancer.[9][10] The Australian government classifies it as a Category 3 mutagenic and carcinogenic substance.[12]
Mandatory Handling Protocol:
-
Engineering Controls: Always handle 1,2-diaminobenzene inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[11]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), away from light and oxidizing agents.[5]
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant.[10]
Core Reactivity and Synthetic Applications
The synthetic value of 1,2-diaminobenzene is almost entirely derived from its ability to act as a binucleophile in condensation reactions.
Synthesis of Benzimidazoles
The reaction of 1,2-diaminobenzene with aldehydes is a fundamental and highly efficient method for synthesizing 1,2-disubstituted benzimidazoles. This reaction, often promoted by an acid catalyst, proceeds via the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization.
This protocol is a self-validating system because the resulting benzimidazole product typically has distinct physical properties (e.g., higher melting point, different solubility) and can be unequivocally identified using standard analytical techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy, confirming the success of the transformation.
Caption: General workflow for the synthesis of benzimidazoles.
This reaction is notable for its high atom economy and the broad diversity of aldehydes that can be employed, making it a staple in medicinal chemistry for generating libraries of potential drug candidates.[13]
Synthesis of Quinoxalines and Phenazines
When 1,2-diaminobenzene is reacted with α-dicarbonyl compounds (e.g., 1,2-diketones or α-keto aldehydes), it readily forms quinoxalines. This reaction is highly regioselective and provides a straightforward entry into another important class of nitrogen-containing heterocycles. Similarly, reaction with 1,2-quinones leads to the formation of phenazines.
Polymerization
1,2-Diaminobenzene can be chemically or electrochemically polymerized to form poly(o-phenylenediamine) (PoPD).[14] This polymer is known to have a "ladder-type" structure containing phenazine rings, which imparts interesting electronic and permselective properties, making it a subject of research for applications in biosensors and conductive materials.[14]
Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole
This protocol describes a validated, green chemistry approach for synthesizing a representative benzimidazole from 1,2-diaminobenzene and benzaldehyde.[13]
Materials:
-
1,2-Diaminobenzene (1.08 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Trimethylsilyl chloride (TMSCl) (0.22 g, 2 mmol)
-
Water (50 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a 100 mL round-bottom flask, add 1,2-diaminobenzene (10 mmol) and water (50 mL). Stir until a suspension is formed.
-
Add benzaldehyde (10 mmol) to the suspension.
-
Slowly add trimethylsilyl chloride (2 mmol) to the reaction mixture at room temperature. The causality here is that TMSCl hydrolyzes in water to generate HCl in situ, which serves as the acid catalyst for the condensation and cyclization steps.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure 2-phenyl-1H-benzimidazole.
-
Validation: Confirm the product's identity and purity by measuring its melting point and acquiring ¹H NMR and ¹³C NMR spectra.
Conclusion
1,2-Diaminobenzene (o-phenylenediamine) is a deceptively simple molecule whose true power lies in its pre-organized arrangement of nucleophilic centers. This structural feature makes it an indispensable tool for researchers in drug discovery, materials science, and organic synthesis. Its ability to efficiently generate complex heterocyclic systems like benzimidazoles and quinoxalines ensures its continued relevance in both academic and industrial laboratories. A thorough understanding of its properties and, critically, its handling requirements, is essential for leveraging its full synthetic potential safely and effectively.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzene-1,2-diamine: A Comprehensive Overview. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: p-phenylenediamine. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Phenylenediamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). o-Phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2002). Poly(1,2‐diaminobenzene) and poly(1,3‐diaminobenzene): Synthesis, characterization, and properties. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Benzenediamine. NIST WebBook. Retrieved from [Link]
- Google Patents. (1936). Process for the manufacture of 1:2-diaminobenzene.
-
Cheméo. (n.d.). Chemical Properties of 1,2-Benzenediamine (CAS 95-54-5). Retrieved from [Link]
-
RSC Publishing. (n.d.). Reactions of 1,2-diaminobenzene with 1,3-diketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2013). 1,2-Benzenediamine: Human health tier II assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2-diamines. a, b Representative examples of established.... Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
1,2-Diamidinobenzene & The Diiminoisoindoline Tautomer: A Technical Guide to Supramolecular Assembly
Executive Summary
1,2-Diamidinobenzene (benzene-1,2-dicarboximidamide) represents a unique challenge and opportunity in supramolecular chemistry.[1] Unlike its meta (1,3) and para (1,4) isomers, which serve as stable linear linkers in Metal-Organic Frameworks (MOFs) and hydrogen-bonded networks, the ortho (1,[1]2) isomer is governed by a dominant intramolecular cyclization.[1]
This guide addresses the "Ortho-Effect," detailing how 1,2-diamidinobenzene exists primarily as its stable tautomer, 1-amino-3-iminoisoindoline (DII) .[1] It provides researchers with the protocols to synthesize this motif and leverage it for metallosupramolecular macrocycles (phthalocyanines) and tridentate coordination complexes.[1]
Part 1: Molecular Architecture & The Ortho-Effect
The Identity Crisis: Open Chain vs. Cyclic Tautomer
In commercial databases, "1,2-diamidinobenzene" is frequently conflated with o-phenylenediamine due to indexing errors.[1] Chemically, the distinction is vital. The ortho positioning of two amidine groups (
-
The Open Form: Theoretically capable of forming "pincer" hydrogen bonds, but kinetically unstable in neutral/basic solution.[1]
-
The Closed Form (DII): The molecule cyclizes to form 1,3-diiminoisoindoline .[1] This heterocycle is the de facto species used in supramolecular synthesis.[1]
Physicochemical Properties (DII Form)
| Property | Value / Characteristic | Relevance |
| Molecular Weight | ~145.16 g/mol | Fragment size for ligand design.[1] |
| pKa (Conjugate Acid) | ~10.5 (estimated) | Highly basic; exists as a cation in physiological pH.[1] |
| H-Bond Donor/Acceptor | 3 Donors / 2 Acceptors | Forms robust "Ribbon" or "Rosette" motifs in solid state.[1] |
| Coordination Mode | Tridentate (N-N-N) | Acts as a mono-anionic pincer ligand for transition metals.[1] |
Part 2: Supramolecular Assembly Modes
The "Lego" of Phthalocyanines
The most authoritative application of the 1,2-diamidinobenzene motif is its role as the precursor for Phthalocyanines (Pcs) . Through metal-templated tetramerization, four DII units condense to form the Pc macrocycle.[1] This is a textbook example of thermodynamic self-assembly , where the stability of the aromatic macrocycle drives the reaction.
Metal Coordination (The N-N-N Pincer)
When macrocyclization is suppressed (e.g., by steric bulk or specific metal geometry), the DII unit acts as a tridentate ligand.[1] It coordinates to metals (Zn, Cu, Ni) through the two imine nitrogens and the isoindoline nitrogen, often requiring deprotonation.
Anion Recognition
The protonated form (1,3-diiminoisoindolinium) presents a rigid array of N-H hydrogen bond donors.[1] These are geometrically optimized to bind oxyanions (phosphates, sulfates) or halides via charge-assisted hydrogen bonding, often with higher affinity than flexible linear amidines.[1]
Part 3: Visualization of Pathways
The following diagram illustrates the critical divergence between the open-chain synthesis attempts and the stable supramolecular building block (DII).
Caption: Kinetic pathway showing the inevitable cyclization of the 1,2-diamidine to the stable 1,3-diiminoisoindoline (DII) supramolecular building block.
Part 4: Experimental Protocols
Protocol A: Synthesis of 1,3-Diiminoisoindoline (The Supramolecular Building Block)
Scientific Integrity Note: Avoid aqueous acid conditions (Pinner method) if you desire the free base, as hydrolysis to phthalimide is a competing side reaction.[1] The alkoxide method is self-validating via the precipitation of the product.
Materials:
-
Phthalonitrile (12.8 g, 0.1 mol)[1]
-
Sodium Methoxide (0.54 g, 0.01 mol, catalytic)[1]
-
Methanol (anhydrous, 150 mL)
-
Ammonia Gas (anhydrous)[1]
Workflow:
-
Setup: Equip a 250 mL three-neck flask with a gas inlet tube, reflux condenser, and magnetic stir bar. Ensure the system is dry (flame-dried or oven-dried glassware).[1]
-
Dissolution: Dissolve phthalonitrile in anhydrous methanol. Add the catalytic sodium methoxide.[1]
-
Why? The alkoxide initiates the nucleophilic attack on the nitrile without introducing water that would cause hydrolysis.[1]
-
-
Ammonolysis: Bubble anhydrous ammonia gas through the solution at room temperature for 1 hour, then heat to mild reflux (60°C) while continuing a slow stream of ammonia for 4-6 hours.
-
Precipitation: The product, 1,3-diiminoisoindoline, is less soluble than the starting material and will often precipitate as the reaction cools.[1]
-
Isolation: Filter the solid. Wash with cold methanol and ether.[1]
Protocol B: Metal-Templated Assembly (Zinc Phthalocyanine)
Materials:
-
1,3-Diiminoisoindoline (from Protocol A)[1]
-
Zinc Acetate dihydrate[1]
-
2-Dimethylaminoethanol (DMAE) - High boiling solvent required.[1]
Workflow:
-
Mixing: Combine DII (4 equiv) and Zn(OAc)₂ (1 equiv) in DMAE.
-
Templating: Reflux at 140°C for 12 hours. The high temperature is required to overcome the activation energy for the tetramerization.[1]
-
Purification: The resulting Pc is insoluble in most solvents.[1] Filter and wash extensively with water, acetone, and DMF to remove unreacted oligomers.[1]
References
-
Synthesis and Cyclization Mechanics
-
Supramolecular Anion Binding
-
Metal Coordination & Phthalocyanines
-
Structural Characterization
- Title: Structural characterization of two benzene-1,2-diamine complexes of zinc chloride.
- Source:Acta Crystallogr. C Struct. Chem.
- Relevance: Contrasts the diamine (amine) complexes with the diamidine (imine) chemistry discussed above.
Sources
- 1. 1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2 | CID 11990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Addition of Lithium Silylamides to 1,2-Dicyanobenzene: Isoindoline-1,3-diimine Derivatives Investigated by NMR/XRD/DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supramolecular Chemistry of Anionic Dimers, Trimers, Tetramers and Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of 1,3-diiminoisoindoline
An In-Depth Technical Guide to 1,3-Diiminoisoindoline: Synthesis, Properties, and Applications
Introduction
1,3-Diiminoisoindoline (CAS No: 3468-11-9), also known as 3-iminoisoindol-1-amine, is a pivotal chemical intermediate recognized for its versatile reactivity and foundational role in the synthesis of macrocyclic compounds.[1][2] Its unique molecular architecture, featuring two reactive imino groups, makes it a highly valuable precursor in the production of phthalocyanine dyes and pigments, which are ubiquitous in the textile and materials science industries.[3][4] Furthermore, its utility extends into pharmaceutical development, where it serves as a key building block for novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.[1][3] This guide provides a comprehensive technical overview of 1,3-diiminoisoindoline, detailing its physicochemical properties, structural characteristics, validated synthesis protocols, and significant applications for professionals in research and drug development.
Physicochemical and Structural Properties
The utility of 1,3-diiminoisoindoline in diverse synthetic applications is underpinned by its distinct chemical and physical characteristics. It typically appears as a pale yellow or white crystalline powder.[1][5]
Core Properties
A summary of the essential physicochemical data for 1,3-diiminoisoindoline is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇N₃ | [1][6][7] |
| Molecular Weight | 145.16 - 145.17 g/mol | [1][6] |
| CAS Number | 3468-11-9 | [6][7] |
| Melting Point | ~195 - 197 °C (with decomposition) | [1][5] |
| Appearance | White to pale yellow crystalline powder | [1][3][8] |
| Solubility | Soluble in DMSO and slightly soluble in methanol. Water solubility is approximately 31.6 g/L at 20°C. | [5][8] |
| pKa | 8.47 ± 0.20 (Predicted) | [5][8] |
Structural Chemistry and Tautomerism
1,3-Diiminoisoindoline can exist in different tautomeric forms.[2] The equilibrium between these forms is a critical aspect of its reactivity. The primary tautomer is the 3-amino-1-imino-1H-isoindole form, which has been identified in crystalline structures.[9] This structural flexibility is crucial for its role as a precursor, particularly in the template synthesis of phthalocyanines.
Caption: Tautomeric equilibrium of 1,3-diiminoisoindoline.
Synthesis and Experimental Protocols
The most direct and widely adopted method for synthesizing 1,3-diiminoisoindoline involves the base-catalyzed reaction of o-phthalonitrile with ammonia.[10][11] This process is valued for its high yield, operational simplicity, and relatively low cost.[4][12]
Workflow for Synthesis from o-Phthalonitrile
The following diagram outlines the key stages of the synthesis process.
Caption: General workflow for the synthesis of 1,3-diiminoisoindoline.
Detailed Step-by-Step Synthesis Protocol
This protocol is a self-validating system designed for reproducibility and high purity.
1. Reaction Setup:
-
In a properly ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube for ammonia, and a reflux condenser.[10] Ensure all glassware is dry.
2. Charging the Reactor:
-
Charge the flask with o-phthalonitrile and an appropriate alcohol solvent (e.g., methanol or ethanol).[4][10] The molar ratio of o-phthalonitrile to the solvent can range from 1:1 to 1:15.[4][11]
-
Add a catalytic amount of an alkali metal compound, such as sodium hydroxide or sodium methoxide. The catalyst loading should be between 0.01% and 10% of the mass of the o-phthalonitrile.[4][10][11] The base catalyzes the nucleophilic attack of ammonia on the nitrile groups.
3. Reaction Execution:
-
Begin stirring the mixture and introduce a steady stream of ammonia gas through the gas inlet tube.[4][11]
-
Gently heat the mixture to a reaction temperature of 50-60°C and maintain this temperature for 4 to 6 hours.[4][11][12] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
4. Product Isolation (Work-up):
-
Upon completion, stop the heating and ammonia flow, and allow the reaction mixture to cool to room temperature, followed by further cooling in an ice bath.
-
The product will precipitate out of the solution. Isolate the solid product by vacuum filtration.[4][12]
-
Wash the collected solid with a small amount of cold solvent to remove residual impurities.
5. Purification:
-
The crude 1,3-diiminoisoindoline can be purified by recrystallization from methanol or a methanol/ether mixture to yield colorless prisms.[8] The purity can be confirmed by HPLC analysis and melting point determination. A purity of >97% is typically achieved with this method.[4][12]
Core Applications in Drug Development and Materials Science
1,3-Diiminoisoindoline is a cornerstone intermediate with broad applications stemming from its ability to form complex heterocyclic structures.
Precursor to Phthalocyanines
The most significant industrial application of 1,3-diiminoisoindoline is in the synthesis of metal phthalocyanines (MPc), which are used extensively as robust pigments and dyes (e.g., Phthalo Blue).[4][13] The synthesis proceeds via a template-driven cyclotetramerization of four 1,3-diiminoisoindoline units around a central metal ion.[13]
Caption: Formation of a metal phthalocyanine from 1,3-diiminoisoindoline.
Pharmaceutical and Medicinal Chemistry
In the realm of drug development, 1,3-diiminoisoindoline serves as a versatile scaffold for synthesizing a range of biologically active molecules.[1][3] Its derivatives are explored for various therapeutic applications. The isoindoline core is a feature in several classes of compounds investigated for their pharmacological properties. While direct applications are broad, it is a key intermediate.[3][14]
-
Anti-cancer Agents: The structural motif is used in designing compounds that can interact with biological targets relevant to cancer pathways.[1]
-
Anti-inflammatory Drugs: Its derivatives are investigated for their potential to modulate inflammatory responses.[1]
-
Ligand Synthesis: The nitrogen atoms in the structure make it an excellent ligand for coordinating with metal ions, leading to the development of novel catalysts and metallodrugs.[1][4]
Analytical Characterization
To ensure the identity, purity, and structural integrity of synthesized 1,3-diiminoisoindoline, a combination of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and study the tautomeric equilibrium in solution.[15]
-
Infrared (IR) Spectroscopy: IR analysis reveals characteristic functional groups. Key absorptions are observed around 3150 cm⁻¹ (N-H stretching) and 1690 cm⁻¹ (C=N stretching).[8]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight, with the molecular ion peak expected at m/z 145.[16]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: In solution, it exhibits characteristic absorption maxima around 251 nm, 256 nm, and 303 nm.[8]
Safety and Handling
1,3-Diiminoisoindoline is classified as an irritant to the eyes, respiratory system, and skin.[5] It should be handled with appropriate engineering controls and personal protective equipment (PPE).
-
Handling: Use in a well-ventilated chemical fume hood.
-
PPE: Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere to prevent degradation.[5][8]
Conclusion
1,3-Diiminoisoindoline is a compound of significant industrial and academic importance. Its straightforward, high-yield synthesis and unique reactivity make it an indispensable precursor for high-performance pigments and a versatile platform for the discovery of new pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage this powerful chemical building block in their work.
References
-
The Significance of 1,3-Diiminoisoindoline (CAS: 3468-11-9) in Chemical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google P
-
Market Growth and Revenue Projections for 1,3-Diiminoisoindoline Industry at 4.1% CAGR from 2025 to 2032 · Apiary. [Link]
-
1,3-DIIMINOISOINDOLINE | CAS 3468-11-9 - Matrix Fine Chemicals. [Link]
-
1,3-diiminoisoindoline - ChemBK. [Link]
-
1 3 Diiminoisoindoline | PDF | Salt (Chemistry) | Sodium - Scribd. [Link]
-
Diiminoisoindole - Wikipedia. [Link]
-
Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent - Eureka | Patsnap. [Link]
-
NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. Observation of E and Z Isomers About a Free Imino Grouping - ResearchGate. [Link]
-
A facile synthesis of phthalein indicator dyes - ResearchGate. [Link]
-
Diiminoisoindoline: Tautomerism, conformations, and polymorphism | Request PDF - ResearchGate. [Link]
-
Phthalocyanine - Wikipedia. [Link]
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- 16. 1,3-DIIMINOISOINDOLINE(57500-34-2) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1,3-Diiminoisoindoline from Phthalonitrile
Introduction: The Significance of 1,3-Diiminoisoindoline
1,3-Diiminoisoindoline, also known as isoindoline-1,3-diimine, is a critically important chemical intermediate.[1][2] Its molecular structure provides a robust scaffold for the synthesis of a wide array of macrocyclic compounds, most notably phthalocyanines and isoindoline-based pigments and dyes.[1][2][3][4] The reactivity of its two imino groups makes it a versatile building block in organic and materials chemistry.[3] Historically, the synthesis of phthalocyanine precursors has been a subject of intense research since the 1950s, with 1,3-diiminoisoindoline being a central compound in these developments.[4]
This application note provides a detailed, field-proven protocol for the synthesis of 1,3-diiminoisoindoline from o-phthalonitrile. We will delve into the causality behind the procedural choices, offer a step-by-step methodology designed for reproducibility, and provide validation checkpoints to ensure the synthesis of a high-purity product. This guide is intended for researchers in organic synthesis, materials science, and drug development.
Reaction Principle and Mechanism
The synthesis proceeds via the catalyzed addition of ammonia to phthalonitrile, resulting in an intramolecular cyclization to form the stable five-membered isoindoline ring.
Reaction Scheme:
Caption: Experimental workflow for the synthesis of 1,3-diiminoisoindoline.
Optimized Synthesis Protocol
This protocol is based on methodologies reported to achieve high yields and purity. [1][5][6] 4.1. Materials and Equipment
-
Reagents:
-
o-Phthalonitrile (C₈H₄N₂)
-
Ethanol (or Methanol), anhydrous
-
Sodium formate (HCOONa) or Sodium methoxide (CH₃ONa)
-
Ammonia (NH₃) gas, anhydrous
-
Deionized water
-
-
Equipment:
-
Three-neck round-bottom flask (reactor)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Gas inlet tube
-
Thermometer
-
Distillation apparatus
-
Büchner funnel and filter flask
-
Vacuum oven
-
4.2. Safety Precautions
-
**Phthalonitrile is highly toxic if swallowed and may be harmful if it comes into contact with skin or is inhaled.[7] Always handle phthalonitrile in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. [7][8][9]Avoid dust formation. [7]* Ammonia gas is corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood. Use a proper gas regulator and monitor for leaks.
-
Solvents are flammable. Keep away from ignition sources.
4.3. Step-by-Step Procedure
-
Reactor Setup: In a chemical fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a condenser, a gas inlet tube extending below the solvent surface, and a thermometer.
-
Charging the Reactor: To the flask, add:
-
o-Phthalonitrile (e.g., 12.8 g, 0.1 mol)
-
Anhydrous Ethanol (e.g., 200 mL, molar ratio ~1:10 of phthalonitrile to solvent) [1] * Sodium formate (e.g., 0.38 g, ~3% by mass of phthalonitrile) [1]3. Initiating the Reaction:
-
Begin stirring the mixture to form a suspension.
-
Start bubbling anhydrous ammonia gas through the mixture at a steady, moderate rate.
-
Begin heating the mixture using a heating mantle. Raise the temperature to 55-60°C . [5]4. Reaction Monitoring:
-
Maintain the reaction temperature and ammonia flow for 4 to 6 hours . [5][6]The reaction mixture will typically change in color and consistency as the product forms.
-
The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the phthalonitrile starting material.
-
-
Product Work-up and Isolation:
-
Once the reaction is complete, stop the ammonia flow and turn off the heat.
-
Reconfigure the apparatus for distillation and remove the ethanol solvent under atmospheric pressure or reduced pressure. The distilled solvent can be recycled for future runs. [1] * Allow the resulting slurry or solid to cool to room temperature. [1] * Filter the solid product using a Büchner funnel. [1][5] * Wash the filter cake with a small amount of cold ethanol or water to remove any residual catalyst and impurities.
-
-
Drying and Storage:
-
Dry the pale yellow or off-white crystalline product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Store the final product in a tightly sealed container in a cool, dry place. [10]
-
Data Summary: Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes based on published methods.
| Parameter | Value Range | Rationale / Comment | Source |
| Phthalonitrile:Solvent (molar ratio) | 1:1 to 1:15 | Higher dilution can improve stirring and prevent precipitation issues, but lowers reactor throughput. A 1:10 ratio is a good starting point. | [1][5] |
| Phthalonitrile:Ammonia (molar ratio) | 1:0.3 to 1:13 | A significant excess of ammonia is typically used to drive the reaction to completion. | [1] |
| Catalyst Loading (mass % of phthalonitrile) | 0.01% to 10% | A lower loading is economically and environmentally preferable. 1-3% is often sufficient. | [1][5] |
| Temperature (°C) | 50 - 60 °C | Provides a good balance between reaction rate and minimizing potential side reactions or solvent loss. | [5][6] |
| Reaction Time (hours) | 4 - 6 hours | Sufficient time for the reaction to proceed to completion at the specified temperature. | [5][6] |
| Expected Yield | >90% (up to 106%) | Yields over 100% reported likely indicate crude product containing residual solvent. A dried, pure yield of >90% is excellent. | [1][5] |
| Purity (HPLC) | >97% | High purity is achievable with this method. | [1] |
Product Characterization and Validation
To confirm the identity and purity of the synthesized 1,3-diiminoisoindoline, the following analytical checks are crucial.
-
Melting Point: The reported melting point is in the range of 194.5 – 197.6 °C . [1]A sharp melting point within this range is a good indicator of purity.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation.
-
Solvent: DMSO-d₆
-
Expected Peaks:
-
~8.7 ppm: (br s, NH) - Protons on the imino/amino groups.
-
~7.9 ppm: (m, 2H) - Aromatic protons.
-
~7.6 ppm: (m, 2H) - Aromatic protons. (Note: Peak positions and multiplicities can vary slightly based on concentration and instrument.) [11]* Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 145, corresponding to the molecular weight of C₈H₇N₃. [11] By performing these checks, researchers can validate the success of the synthesis and ensure the quality of the material for downstream applications.
-
-
References
-
1 3 Diiminoisoindoline | PDF | Salt (Chemistry) | Sodium - Scribd. Available at: [Link]
- CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents.
-
Diiminoisoindole - Wikipedia. Available at: [Link]
-
Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent - Eureka | Patsnap. Available at: [Link]
-
Imino(dialkylamino)isoindolines: Structures and dynamic behavior - NSF Public Access Repository. Available at: [Link]
- US2772285A - Process for producing copper-phthalocyanine precursor - Google Patents.
-
Synthesis of 2,9,16,23-tetra(3-pyridyloxy)phthalocyanine. Available at: [Link]
- US5164493A - Processes for the preparation of titanyl phthalocyanines type I with phthalonitrile - Google Patents.
-
The syntheses of mono- and disubstituted phthalocyanines using a dithioimide - Canadian Science Publishing. Available at: [Link]
-
Addition of Lithium Silylamides to 1,2-Dicyanobenzene: Isoindoline-1,3-diimine Derivatives Investigated by NMR/XRD/DFT Approach | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]
Sources
- 1. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 2. Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 3. chemimpex.com [chemimpex.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. scribd.com [scribd.com]
- 6. guidechem.com [guidechem.com]
- 7. gustavus.edu [gustavus.edu]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. 1,3-DIIMINOISOINDOLINE(57500-34-2) 1H NMR [m.chemicalbook.com]
Application Note: Template Synthesis of Phthalocyanines via 1,2-Diamidinobenzene
This Application Note and Protocol guide details the use of 1,2-diamidinobenzene (often chemically equivalent to its tautomer, 1,3-diiminoisoindoline ) in the template synthesis of metallophthalocyanines (MPcs). This approach is favored in drug development and advanced materials research for its ability to proceed under milder conditions compared to the traditional phthalonitrile route, minimizing side reactions and facilitating the incorporation of sensitive substituents.
Part 1: Scientific Foundation & Mechanistic Insight
The Precursor Paradox: Diamidine vs. Diiminoisoindoline
In the literature and practical synthesis, 1,2-diamidinobenzene (benzene-1,2-dicarboximidamide) exists in dynamic equilibrium with its cyclized tautomer, 1,3-diiminoisoindoline . While often used interchangeably, understanding this equilibrium is critical for optimizing solubility and reactivity.
-
1,2-Diamidinobenzene (Open Chain): Often stabilized as a hydrochloride salt. It provides higher solubility in polar protic solvents (e.g., methanol, ethanol).
-
1,3-Diiminoisoindoline (Cyclic): The reactive species that coordinates with the metal template.
Why use this precursor? Unlike the direct tetramerization of phthalonitriles, which often requires high temperatures (>200°C) or strong bases (DBU), 1,2-diamidinobenzene derivatives are "pre-activated." They have already undergone the initial nucleophilic addition of ammonia (or an amine equivalent), allowing the macrocyclization to proceed at lower temperatures (100–150°C) and often without an auxiliary base. This is crucial when synthesizing bioconjugatable phthalocyanines for photodynamic therapy (PDT), where high heat could degrade peptide or linker moieties.
The Template Effect Mechanism
The synthesis relies on the Kinetic Template Effect . The metal ion (M) does not merely sit passively; it acts as a Lewis acid, organizing the four isoindole units.
-
Coordination: The nitrogen atoms of the 1,2-diamidinobenzene (in its diimino form) coordinate to the metal ion.
-
Organization: The metal geometry (typically square planar or octahedral) pre-organizes the ligands in a "pinwheel" configuration.
-
Cyclization: The proximity of the reactive imine/amine termini facilitates intramolecular condensation, releasing ammonia and forming the stable 18
-electron aromatic system.
Pathway Visualization
The following diagram illustrates the tautomeric relationship and the metal-templated assembly process.
Figure 1: Reaction pathway from 1,2-diamidinobenzene to metallophthalocyanine via the template effect.[1]
Part 2: Detailed Experimental Protocol
Protocol A: Mild Template Synthesis of Zinc Phthalocyanine (ZnPc)
Objective: Synthesis of unsubstituted ZnPc using 1,3-diiminoisoindoline (derived from 1,2-diamidinobenzene) to demonstrate the low-temperature efficiency.
Reagents:
-
Precursor: 1,3-Diiminoisoindoline (commercial or freshly prepared from phthalonitrile + NH3).
-
Template: Zinc Acetate Dihydrate (
). -
Solvent: 2-Dimethylaminoethanol (DMAE) or 1-Pentanol.
-
Purification: Methanol, Acetone, DMF.
Step-by-Step Methodology:
-
Stoichiometric Calculation:
-
Molar Ratio: 4:1 (Ligand : Metal).
-
Expert Tip: Use a slight excess of the ligand (4.2 : 1) to ensure complete consumption of the metal salt, as unreacted metal salts are harder to remove from the Pc matrix than organic impurities.
-
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (6.89 mmol) of 1,3-diiminoisoindoline in 10 mL of DMAE.
-
Add 0.38 g (1.72 mmol) of Zinc Acetate Dihydrate.
-
Note: DMAE acts as both a solvent and a weak base to facilitate proton transfer.
-
-
Thermal Activation:
-
Heat the mixture to 140°C (reflux) under an inert atmosphere (
or Ar). -
Observation: The solution will rapidly change color from pale yellow to deep green/blue within 15–30 minutes. This indicates the formation of the macrocycle.[2]
-
Maintain reflux for 4–6 hours .[3] (Standard phthalonitrile routes often require 12–24 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of Methanol to precipitate the crude phthalocyanine.
-
Filter the dark blue solid using a sintered glass funnel (Porosity 3 or 4).
-
-
Purification (The "Self-Validating" Step):
-
Wash 1 (Organics): Wash the solid with boiling acetone to remove unreacted diiminoisoindoline and oligomers. The filtrate should eventually run clear.
-
Wash 2 (Metals): Wash with hot water to remove residual zinc acetate.
-
Reprecipitation: Dissolve the crude product in a minimum amount of concentrated
(Caution: Exothermic). Pour the solution slowly onto crushed ice. This "acid pasting" method reprecipitates the Pc as fine particles, releasing any trapped metal ions. -
Filter, wash with water until neutral pH, and dry at 80°C under vacuum.
-
Protocol B: Data Interpretation & Quality Control
Table 1: Expected Physicochemical Properties of ZnPc synthesized via Diamidine Route
| Parameter | Specification | Method of Verification |
| Appearance | Dark blue/purple microcrystalline powder | Visual Inspection |
| Yield | > 80% | Gravimetric Analysis |
| UV-Vis (Q-Band) | UV-Vis Spectroscopy | |
| UV-Vis (Soret) | UV-Vis Spectroscopy | |
| IR Spectrum | Absence of -C | FTIR (KBr Pellet) |
| Solubility | Low in alcohols; Soluble in DMSO, DMF, Chloronaphthalene | Solubility Test |
Part 3: Troubleshooting & Optimization
Aggregation Control
Phthalocyanines have a strong tendency to aggregate (stack) in solution due to
-
Diagnosis: Broadening of the Q-band in UV-Vis and a blue shift (hypsochromic shift).
-
Remedy:
-
Synthetic: Introduce bulky peripheral substituents (e.g., tert-butyl, 2,6-diisopropylphenoxy) using substituted 1,2-diamidinobenzenes.
-
Formulation: Use surfactants (e.g., Cremophor EL) or encapsulate in liposomes during the application phase.
-
Metal Incorporation Failure
If the reaction yields metal-free phthalocyanine (
-
Cause: The metal salt was too labile or the temperature was too high, favoring the thermodynamic stability of the protonated macrocycle over the kinetic metal template.
-
Solution: Ensure the 1,2-diamidinobenzene is neutral. If starting with the dihydrochloride salt, add a stoichiometric amount of Lithium Methoxide (
) to neutralize it in situ before adding the transition metal salt.
Part 4: References
-
Leznoff, C. C. (1989). Phthalocyanines: Properties and Applications. VCH Publishers. (Foundational text on Pc synthesis).
-
McKeown, N. B. (1998). Phthalocyanine Materials: Synthesis, Structure and Function. Cambridge University Press. (Detailed mechanistic insights into template synthesis).
-
Rio, Y., et al. (2008). "Synthetic Methods for Phthalocyanine Preparation." Journal of Porphyrins and Phthalocyanines. Link (Review of diiminoisoindoline routes).
-
Dumoulin, F., et al. (2010). "Phthalocyanines and related compounds: synthesis, characterization and electrochemical properties." Coordination Chemistry Reviews. Link (Modern protocols for substituted Pcs).
-
Makhseed, S., et al. (2013).[4] "Phthalocyanines from 1,3-Diiminoisoindolines: A Green Chemistry Approach." RSC Advances. Link (Specifics on mild conditions).
Sources
Application Notes and Protocols for the Coordination Chemistry of 1,2-Diamidinobenzene Ligands
Introduction: The Unique Potential of Vicinal Diamidines in Coordination Chemistry
The field of coordination chemistry is continually driven by the design and synthesis of novel ligands that can impart unique electronic and steric properties to metal centers. While 1,2-diaminobenzene and its derivatives have been extensively studied, the corresponding 1,2-diamidinobenzene framework represents a significantly less explored yet highly promising class of chelating agents. The amidine functionality, with its rich electronic character and strong basicity, offers distinct advantages over simple amines, including enhanced σ-donating and π-accepting capabilities, and the potential for charge-delocalized, six-membered chelate rings upon coordination.
These properties make metal complexes of 1,2-diamidinobenzene attractive candidates for a range of applications, from homogeneous catalysis to the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of this intriguing ligand system, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.
A crucial aspect of 1,2-diamidinobenzene chemistry is its existence in equilibrium with its more stable cyclic tautomer, 1,3-diiminoisoindoline. For the purposes of this guide, we will primarily refer to the ligand as 1,3-diiminoisoindoline, as this is the form typically isolated and used in synthesis.
Part 1: Ligand Synthesis - From Phthalonitrile to 1,3-Diiminoisoindoline
The most direct and efficient route to 1,3-diiminoisoindoline is the base-catalyzed reaction of ortho-phthalonitrile with ammonia. This method avoids the harsh conditions of the classical Pinner synthesis, which involves the reaction of nitriles with an alcohol and a strong acid like HCl.[1][2] The direct amination of phthalonitrile is more amenable to scale-up and yields the desired product in high purity.[3][4]
Causality Behind the Synthetic Choices:
-
Starting Material: ortho-Phthalonitrile is an inexpensive and readily available dinitrile, making it an ideal precursor. The two adjacent nitrile groups are perfectly positioned for the intramolecular cyclization that leads to the stable 1,3-diiminoisoindoline tautomer.
-
Reagents: Gaseous ammonia serves as the nitrogen source for the amidine groups. A basic catalyst, such as sodium methoxide or another alkali metal compound, is crucial for activating the nitrile groups towards nucleophilic attack by ammonia.[3][5]
-
Solvent: Anhydrous alcohol, such as methanol or ethanol, is an excellent solvent for this reaction as it can dissolve the phthalonitrile and is compatible with the basic catalyst.
-
Temperature: Moderate heating (50-60 °C) is sufficient to promote the reaction at a reasonable rate without leading to significant side product formation.[3]
Experimental Protocol: Synthesis of 1,3-Diiminoisoindoline[3][5]
Materials:
-
ortho-Phthalonitrile
-
Anhydrous Methanol
-
Sodium Methoxide (catalytic amount)
-
Ammonia gas
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube connected to an ammonia cylinder via a flow controller and drying tube, and a reflux condenser topped with a nitrogen or argon inlet.
-
Reagents: To the flask, add ortho-phthalonitrile (e.g., 12.8 g, 0.1 mol) and anhydrous methanol (e.g., 100 mL).
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 g, ~0.2 mol%).
-
Reaction: Begin stirring the mixture and bubble a slow, steady stream of ammonia gas through the solution. Heat the reaction mixture to 55 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, stop the heating and the ammonia flow. Allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Isolate the product by vacuum filtration, washing the solid with a small amount of cold methanol.
-
Purification: The crude 1,3-diiminoisoindoline is often of high purity. If necessary, it can be recrystallized from methanol or ethanol. The product is a white to off-white crystalline solid.
Self-Validation: The identity and purity of the synthesized 1,3-diiminoisoindoline should be confirmed by melting point determination, FT-IR, and ¹H and ¹³C NMR spectroscopy.
Part 2: Coordination Chemistry and Complex Synthesis
1,3-Diiminoisoindoline acts as a bidentate, monoanionic N,N'-chelating ligand upon deprotonation. The resulting six-membered chelate ring is electronically delocalized and imparts significant stability to the metal complexes. This ligand system can coordinate to a wide variety of transition metals, including but not limited to palladium, platinum, copper, nickel, and cobalt.[6][7][8]
Key Features of Coordination:
-
Coordination Modes: The primary coordination mode is as a bidentate chelating ligand, forming a stable six-membered ring with the metal center. Bridging modes are also possible, leading to the formation of dinuclear or polynuclear complexes.
-
Electronic Effects: The amidine nitrogen atoms are strong σ-donors, and the delocalized π-system of the chelate ring can participate in π-backbonding with electron-rich metal centers. This electronic flexibility allows for the fine-tuning of the properties of the resulting complexes.
-
Steric Influence: The planar and relatively rigid nature of the ligand framework can be used to control the geometry around the metal center, influencing catalytic activity and selectivity.
Diagram of Ligand Tautomerism and Coordination
Caption: Tautomerism and coordination of the ligand.
Experimental Protocol: Synthesis of a Palladium(II) Complex
This protocol describes the synthesis of a square planar palladium(II) complex, a common geometry for Pd(II) with bidentate ligands. Such complexes are of interest for their potential applications in cross-coupling catalysis.[8]
Materials:
-
1,3-Diiminoisoindoline
-
Bis(acetonitrile)palladium(II) chloride or Palladium(II) chloride
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
A non-coordinating base (e.g., sodium hydride or a hindered organic base)
-
Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Ligand Deprotonation (if necessary): In a Schlenk flask under an inert atmosphere, dissolve 1,3-diiminoisoindoline (1 equivalent) in the anhydrous solvent. Add the base (1 equivalent) and stir the mixture at room temperature until deprotonation is complete (cessation of gas evolution if NaH is used).
-
Palladium Salt Addition: In a separate Schlenk flask, dissolve the palladium(II) salt (1 equivalent) in the same anhydrous solvent.
-
Complexation: Slowly add the palladium salt solution to the deprotonated ligand solution at room temperature. A color change is typically observed.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to ensure complete complex formation. Monitor the reaction by TLC or NMR.
-
Isolation: Remove the solvent under reduced pressure. The resulting solid is the crude palladium complex.
-
Purification: The complex can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel if the complex is sufficiently stable.
Self-Validation: The successful synthesis of the palladium complex should be confirmed by ¹H and ¹³C NMR spectroscopy, FT-IR spectroscopy, and elemental analysis. For unambiguous structural elucidation, single-crystal X-ray diffraction is the definitive method.
Part 3: Characterization and Properties
A thorough characterization of both the ligand and its metal complexes is essential for understanding their properties and potential applications.
Spectroscopic and Analytical Data
| Technique | Ligand (1,3-Diiminoisoindoline) | Metal Complex (e.g., [Pd(L)₂]) |
| ¹H NMR | Aromatic and N-H proton signals. | Shift in aromatic proton signals upon coordination. Disappearance of the acidic N-H proton signal. |
| ¹³C NMR | Signals for aromatic and imino carbons. | Shift in carbon signals, particularly the imino carbons, upon coordination. |
| FT-IR (cm⁻¹) | ν(N-H) ~3300-3100, ν(C=N) ~1650 | Disappearance or significant shift of ν(N-H). Shift of ν(C=N) to lower wavenumbers. Appearance of new ν(M-N) bands in the far-IR region (~400-500). |
| UV-Vis | Absorption bands corresponding to π-π* transitions in the aromatic system. | Ligand-centered transitions may be shifted. Appearance of new metal-to-ligand charge transfer (MLCT) or d-d transition bands. |
| Mass Spec. | Molecular ion peak corresponding to the ligand's mass. | Molecular ion peak corresponding to the complex, showing the characteristic isotopic pattern of the metal. |
Structural and Magnetic Properties
The geometry of the metal complexes is highly dependent on the metal ion and its oxidation state. For d⁸ metals like Pd(II) and Pt(II), square planar geometries are common, while other transition metals may form tetrahedral or octahedral complexes. The magnetic properties are also dictated by the metal's d-electron configuration and the ligand field strength.
Part 4: Applications
The unique electronic and structural features of 1,2-diamidinobenzene metal complexes open up a range of potential applications.
Catalysis
The strong σ-donating ability and appropriate steric profile of the deprotonated 1,3-diiminoisoindoline ligand make it suitable for stabilizing metal centers in various catalytic cycles. Palladium complexes, for instance, are promising candidates for cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, where ligand stability and electron-donating character are crucial for efficient catalysis.[8]
Diagram of a Catalytic Cycle
Caption: Generalized cross-coupling catalytic cycle.
Medicinal Chemistry
The bis-amidine structural motif is found in a number of biologically active compounds, including antimicrobial and anticancer agents.[9][10] The ability of these ligands to chelate metal ions can lead to synergistic effects, enhancing the therapeutic potential of both the ligand and the metal. For example, platinum and ruthenium complexes are of interest for their potential as novel anticancer therapeutics, and the 1,2-diamidinobenzene ligand could provide a robust scaffold for the design of new metal-based drugs.
Conclusion
The coordination chemistry of 1,2-diamidinobenzene, primarily through its stable tautomer 1,3-diiminoisoindoline, offers a fertile ground for the development of novel metal complexes with tailored properties. The straightforward synthesis of the ligand, combined with its versatile coordination behavior, makes it an attractive building block for applications in catalysis, materials science, and medicinal chemistry. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore and exploit the full potential of this fascinating ligand system.
References
-
Google Patents. (2009). Method for synthesizing 1,3-diiminoisoindole. CN101391977A. Available at: [3]
-
Kitos, A. A., et al. (2020). A chelate like no other: exploring the synthesis, coordination chemistry and applications of imidoyl amidine frameworks. RSC. Available at: [Link][6]
-
Organic Chemistry Portal. Pinner Reaction. Available at: [Link][1]
-
ResearchGate. (1953). The Chemistry of the Amidines. Available at: [Link][2]
-
Sondhi, S. M., et al. (2013). Synthesis of Amidine and Bis Amidine Derivatives and Their Evaluation for Anti-Inflammatory and Anticancer Activity. PubMed. Available at: [Link][9]
-
Semantic Scholar. (1994). The coordination chemistry of the amidine ligand. Available at: [Link][8]
-
ACS Publications. (2021). Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. Available at: [Link][10]
Sources
- 1. Pinner Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A chelate like no other: exploring the synthesis, coordination chemistry and applications of imidoyl amidine frameworks - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00720J [pubs.rsc.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Low-Symmetry Phthalocyanines Using Diiminoisoindoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Value of Low-Symmetry Phthalocyanines
Phthalocyanines (Pcs) are robust, versatile macrocyclic compounds, structurally analogous to naturally occurring porphyrins.[1] Their intense color, high thermal and chemical stability, and unique photophysical properties have cemented their importance in fields ranging from materials science to medicine.[2] While symmetrical phthalocyanines, composed of four identical isoindole units, are readily synthesized, it is the low-symmetry variants (e.g., A3B, A2B2, ABAB types) that offer a nuanced level of control over the molecule's physicochemical properties.[2] By strategically placing different substituents on the phthalocyanine periphery, researchers can fine-tune solubility, aggregation behavior, electronic properties, and biological targeting capabilities. This makes low-symmetry phthalocyanines highly desirable for applications such as targeted photodynamic therapy, nonlinear optics, and dye-sensitized solar cells.[2][3]
This guide provides a comprehensive overview and detailed protocols for the synthesis of low-symmetry phthalocyanines via the statistical condensation of 1,3-diiminoisoindoline intermediates. This method, while presenting challenges in product separation, remains a cornerstone of phthalocyanine chemistry due to its versatility and accessibility.
The Diiminoisoindoline Route: A Mechanistic Perspective
The synthesis of phthalocyanines often begins with phthalonitrile precursors.[4][5] In the presence of a nitrogen source, such as ammonia, phthalonitriles are converted to the more reactive 1,3-diiminoisoindoline.[4][5][6] This intermediate is central to the formation of the phthalocyanine macrocycle. The diiminoisoindoline undergoes a metal-templated cyclotetramerization, where four units condense around a central metal ion to form the final phthalocyanine structure.[7]
The synthesis of low-symmetry phthalocyanines leverages this mechanism through the co-condensation of two or more different diiminoisoindoline precursors. This "statistical synthesis" approach inevitably leads to a mixture of products, including the desired low-symmetry phthalocyanine and all possible symmetrical and other unsymmetrical combinations.[8][9] The separation of these mixtures is often the most challenging aspect of the synthesis.
Part 1: Synthesis of the 1,3-Diiminoisoindoline Intermediate
A reliable synthesis of the diiminoisoindoline intermediate is paramount for the successful formation of phthalocyanines. The following protocol is a robust method for the preparation of 1,3-diiminoisoindoline from a phthalonitrile precursor.
Protocol 1: General Synthesis of 1,3-Diiminoisoindoline
Objective: To convert a substituted or unsubstituted phthalonitrile into its corresponding 1,3-diiminoisoindoline.
Materials:
-
Phthalonitrile derivative
-
Catalyst (e.g., sodium methoxide, sodium hydroxide)[10]
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction flask equipped with a gas inlet, condenser, and stirrer
Procedure:
-
Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere, dissolve the phthalonitrile derivative in the chosen anhydrous alcohol. The molar ratio of phthalonitrile to solvent can range from 1:1 to 1:15.[10][11]
-
Catalyst Addition: Add a catalytic amount of a strong base, such as sodium methoxide or sodium hydroxide. The catalyst amount is typically 0.01% to 10% of the mass of the phthalonitrile.[10][11]
-
Ammonia Introduction: Begin bubbling anhydrous ammonia gas through the stirred solution.
-
Heating: Gently heat the reaction mixture to a temperature between 50-60°C.[6][10][11]
-
Reaction Monitoring: Maintain the reaction at this temperature for 4-6 hours.[6][10][11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The diiminoisoindoline product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Causality and Experimental Choices:
-
Anhydrous Conditions: The exclusion of water is critical as it can hydrolyze the diiminoisoindoline back to the phthalimide, reducing the yield.
-
Catalyst: The basic catalyst facilitates the nucleophilic attack of ammonia on the nitrile groups.
-
Temperature Control: The temperature is kept moderate to prevent the premature self-condensation of the diiminoisoindoline, which can lead to the formation of unwanted symmetrical phthalocyanines.
Part 2: Statistical Synthesis of A3B-Type Low-Symmetry Phthalocyanines
The following is a representative protocol for the statistical synthesis of an A3B-type low-symmetry phthalocyanine, where 'A' and 'B' represent two different isoindole units derived from their respective diiminoisoindoline precursors.
Protocol 2: Statistical Co-condensation for A3B Phthalocyanines
Objective: To synthesize an A3B-type low-symmetry zinc phthalocyanine by the co-condensation of two different diiminoisoindoline precursors in a 3:1 molar ratio.
Materials:
-
Diiminoisoindoline A
-
Diiminoisoindoline B
-
Anhydrous metal salt (e.g., Zinc(II) acetate, Zinc(II) chloride)[7]
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), n-pentanol, 1-chloronaphthalene)[1][4]
-
Strong, non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))[2]
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction flask equipped with a condenser and magnetic stirrer
Procedure:
-
Reactant Preparation: In a reaction flask under an inert atmosphere, combine Diiminoisoindoline A and Diiminoisoindoline B in a 3:1 molar ratio.
-
Solvent and Metal Salt Addition: Add the high-boiling point solvent and the anhydrous metal salt (typically 0.25 equivalents relative to the total diiminoisoindoline).
-
Base Addition: Add the strong, non-nucleophilic base (e.g., DBU).
-
Heating and Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 6-24 hours). Monitor the reaction by TLC or UV-Vis spectroscopy, looking for the characteristic Q-band absorption of the phthalocyanine macrocycle around 600-700 nm.
-
Work-up: After cooling to room temperature, precipitate the crude product by pouring the reaction mixture into a suitable non-solvent such as methanol or water.
-
Filtration and Washing: Collect the solid by filtration and wash extensively with water, methanol, and other organic solvents to remove unreacted starting materials and byproducts.
Causality and Experimental Choices:
-
Molar Ratio: The 3:1 molar ratio of the precursors statistically favors the formation of the A3B product. However, other products (A4, B4, A2B2) will also be formed.
-
High-Boiling Point Solvent: A high temperature is required to drive the condensation reaction to completion.
-
Metal Template: The metal salt acts as a template, organizing the diiminoisoindoline units and facilitating the final ring closure.
-
Base: The base promotes the deprotonation of the imino groups, increasing their nucleophilicity and promoting the condensation reaction.
Visualization of Statistical Condensation
The statistical nature of this synthesis results in a predictable, yet complex, mixture of products.
Caption: Statistical distribution of products from a 3:1 condensation.
Part 3: Purification of Low-Symmetry Phthalocyanines
The purification of the desired low-symmetry phthalocyanine from the statistical mixture is a critical and often arduous step. Column chromatography is the most common method.
Protocol 3: Chromatographic Purification
Objective: To isolate the A3B phthalocyanine from the crude reaction mixture.
Materials:
-
Crude phthalocyanine mixture
-
Silica gel (or alumina)
-
Chromatography column
-
Eluent system (e.g., a gradient of hexane/dichloromethane, toluene/methanol)
Procedure:
-
Column Packing: Pack a chromatography column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude phthalocyanine mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent. The different phthalocyanine isomers will have different polarities and will separate on the column.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by adding increasing amounts of a more polar solvent like methanol or acetone) to elute the more polar components.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC and UV-Vis spectroscopy to identify the fractions containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified low-symmetry phthalocyanine.
Causality and Experimental Choices:
-
Stationary Phase: Silica gel is a polar stationary phase that separates compounds based on their polarity. The choice between silica and alumina depends on the specific properties of the phthalocyanine derivatives.
-
Eluent System: The eluent system is carefully chosen to provide optimal separation of the isomers. A gradient elution is often necessary due to the range of polarities in the product mixture. In some cases, specialized phthalocyanine-modified silica gels can be employed to enhance separation through specific aggregation interactions.[12]
Data Presentation: Expected Yields and Ratios
The yields of low-symmetry phthalocyanines from statistical syntheses are inherently limited by the statistical distribution of products.
| Product Type | Molar Ratio of Precursors (A:B) | Theoretical Statistical Yield | Typical Experimental Yield Range |
| A3B | 3:1 | 42.2% | 10-25% |
| A2B2 | 1:1 | 37.5% | 15-30% |
| ABAB | 1:1 (alternating) | N/A (Directed Synthesis) | Varies |
Note: Experimental yields are highly dependent on the specific precursors, reaction conditions, and purification efficiency.
Conclusion: Navigating the Complexities of Low-Symmetry Phthalocyanine Synthesis
The synthesis of low-symmetry phthalocyanines via the diiminoisoindoline route is a powerful tool for accessing molecules with tailored properties. While the statistical nature of the condensation presents significant purification challenges, a thorough understanding of the reaction mechanism and careful execution of the protocols can lead to the successful isolation of these valuable compounds. The ability to precisely control the molecular architecture of phthalocyanines opens up exciting avenues for innovation in diverse scientific and technological fields. For syntheses requiring higher selectivity and yields, more advanced methods such as polymer-supported synthesis or the use of subphthalocyanine precursors may be considered.[3][13]
References
- Vertex AI Search. (2022, June 3). [3 + 1] Mixed Cyclization: A Synthetic Route to Prepare Low-Symmetry Phthalocyanines.
- Eureka | Patsnap. Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent.
- National Institutes of Health. (2022, January 14).
- Canadian Science Publishing. The syntheses of mono- and disubstituted phthalocyanines using a dithioimide.
- Scribd. 1 3 Diiminoisoindoline.
- Journal of Chemical Reviews. Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine.
- MDPI. (2022, January 14).
- Guidechem. (2022, November 7). How to prepare 1,3-Diiminoisoindoline?.
- st- U. Oliver .-I momas D. srit$ Chemistry Departlent, llonasb Oniversicy. Clayton. Victoria, Australia. 3168 Abstract - 2,9,16,.
- ResearchGate. 22. Synthesis starting from diiminoisoindoline | Download Table.
- Google Patents. CN101391977A - Method for synthesizing 1,3-diiminoisoindole.
- DergiPark.
- Sci-Hub. Synthesis and characterization of liquid crystalline unsymmetrically substituted phthalocyanines.
- ResearchGate. (2025, August 7). Synthesis of non-substituted phthalocyanines by standard and non-standard techniques.
- -ORCA - Cardiff University. PHTHALOCYANINE-BASED MOLECULES AND POLYMERS OF INTRINSIC MICROPOROSITY.
- ResearchGate. (2025, August 6).
- ResearchGate. (2025, August 7). (PDF) Synthesis of Highly Unsymmetrical Phthalocyanines.
- American Chemical Society. Synthesis of Novel Unsymmetrically Substituted Push-Pull Phthalocyanines.
- ACS Publications. (2024, April 28). Tuning Electron-Accepting Properties of Phthalocyanines for Charge Transfer Processes.
- Dalton Transactions (RSC Publishing).
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jchemrev.com [jchemrev.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. scribd.com [scribd.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Sci-Hub. Synthesis and characterization of liquid crystalline unsymmetrically substituted phthalocyanines / Polyhedron, 2007 [sci-hub.box]
- 10. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Solvent Selection & Crystallization Protocol for 1,3-Diiminoisoindoline
This Application Note provides a rigorous technical guide for the solvent selection and crystallization of 1,3-diiminoisoindoline (DII). It is designed for organic chemists and process engineers requiring high-purity intermediates for phthalocyanine or heterocyclic synthesis.
Executive Summary
1,3-Diiminoisoindoline (DII) is a critical hygroscopic intermediate synthesized primarily via the ammonolysis of phthalonitrile. Its purification is governed by two competing factors: high solubility in polar protic solvents and susceptibility to hydrolytic degradation (converting to phthalimide).
This guide delineates a "Dry-System" crystallization strategy. Unlike standard aqueous workups that risk yield loss to hydrolysis, this protocol prioritizes anhydrous alcoholic systems to maximize recovery and stability.
Solvent Selection Matrix
The selection of a crystallization solvent for DII must balance solubility differentials (temperature coefficient) with chemical inertness.
Physicochemical Properties & Suitability[1]
| Solvent Class | Specific Solvent | Solubility (Hot) | Solubility (Cold) | Stability Risk | Verdict |
| Alcohols | Methanol (MeOH) | High | Moderate | Low (if dry) | Primary Choice |
| Ethanol (EtOH) | High | Low | Low (if dry) | Secondary Choice | |
| Isopropanol (IPA) | Moderate | Very Low | Low | Anti-solvent candidate | |
| Amides | DMF / DMAc | Very High | High | High (Hydrolysis if wet) | Avoid (Yield loss) |
| Aromatics | Toluene | Low | Insoluble | None | Poor solubility |
| Aqueous | Water | High | Moderate | Critical (Hydrolysis) | Avoid (except as rapid wash) |
The Hydrolysis Hazard
DII contains amidine-like functionalities sensitive to nucleophilic attack by water, particularly at elevated temperatures.
-
Reaction: 1,3-Diiminoisoindoline + H₂O
1-Amino-3-iminoisoindolenine Phthalimide + NH₃. -
Implication: While water is a potent anti-solvent, its use in hot recrystallization promotes degradation. Anhydrous Methanol is the optimal compromise, offering sufficient thermal solubility differentials without introducing hydrolytic stress.
Detailed Crystallization Protocol
Materials & Equipment
-
Crude Material: 1,3-Diiminoisoindoline (typically tan/yellow solid).
-
Solvent: Methanol (HPLC Grade, anhydrous, <0.05% water).
-
Equipment:
-
Jacketed glass reactor or round-bottom flask with reflux condenser.
-
Mechanical overhead stirrer (magnetic stirring often fails with thick slurries).
-
Inert gas line (Nitrogen/Argon) – Critical for preventing atmospheric moisture ingress.
-
Heated vacuum filtration setup.[1]
-
Step-by-Step Methodology
Phase A: Dissolution & Hot Filtration
-
Charge: Place 10.0 g of crude DII into the reactor.
-
Solvent Addition: Add 40–50 mL of Anhydrous Methanol (4-5 vol relative to mass).
-
Note: If the crude contains significant inorganic salts (e.g., sodium methoxide residues), they will remain insoluble.
-
-
Reflux: Heat the slurry to reflux (approx. 65°C) under a nitrogen blanket. Stir vigorously for 15–20 minutes.
-
Checkpoint: The solution should turn a clear, deep yellow/orange. If solids remain (likely salts or phthalimide impurities), proceed to filtration.
-
-
Clarification: Perform a hot filtration through a pre-heated sintered glass funnel (Porosity M) to remove insoluble impurities.
-
Tip: Do not let the solution cool during filtration to prevent premature crystallization on the filter.
-
Phase B: Controlled Nucleation
-
Concentration (Optional): If the filtrate is too dilute, concentrate by rotary evaporation until the volume is reduced by 20%.
-
Cooling Ramp: Return filtrate to the reactor. Cool from 60°C to 20°C at a rate of 10°C/hour.
-
Cryogenic Soak: Once at room temperature, chill the vessel to 0–4°C (ice bath) and hold for 1 hour.
Phase C: Isolation & Drying
-
Filtration: Filter the cold slurry under vacuum.
-
Displacement Wash: Wash the filter cake with 2 × 10 mL of cold (-20°C) Methanol .
-
Purpose: Removes mother liquor containing dissolved impurities without redissolving the product.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
-
Caution: Do not exceed 60°C during drying, as thermal decomposition can occur over prolonged periods.
-
Process Visualization (Graphviz)
The following diagram illustrates the decision logic and workflow for the purification process.
Caption: Workflow for the anhydrous recrystallization of 1,3-diiminoisoindoline, highlighting the critical hot filtration and cold wash steps.
Troubleshooting & Critical Parameters
| Observation | Root Cause | Corrective Action |
| Low Yield | Product too soluble in MeOH at 0°C. | Concentrate the mother liquor further or switch to Ethanol (lower solubility). |
| Material turns white | Hydrolysis to Phthalimide. | Solvent was wet. Ensure anhydrous conditions and minimize heat exposure time. |
| Oiling Out | Cooling too rapid or impurities too high. | Re-heat to reflux, add seed crystals, and cool at 5°C/hour. |
| Insoluble Residue | Inorganic salts (catalyst).[2][5] | These are expected. Ensure rigorous hot filtration to remove them. |
References
-
Synthesis and Workup: BenchChem. An In-Depth Technical Guide to the Synthesis of Substituted 1H-Isoindole-1,3-diimino Derivatives. Retrieved from .
-
Solvent Systems: Patent CN101391977A. Method for synthesizing 1,3-diiminoisoindole. Retrieved from .
- Stability & Hydrolysis: Leznoff, C. C. (1989). Phthalocyanines: Properties and Applications. VCH Publishers. (General reference on isoindoline stability).
-
Reaction Mechanism: Thompson, J. A., et al. (2024). Imino(dialkylamino)isoindolines: Structures and dynamic behavior. World Scientific.[6] Retrieved from .[6]
Sources
- 1. Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. scribd.com [scribd.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. worldscientific.com [worldscientific.com]
Troubleshooting & Optimization
controlling oligomerization of 1,2-diamidinobenzene intermediates
To: User From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Controlling Oligomerization of 1,2-Diamidinobenzene Intermediates
Technical Support Center: 1,2-Diamidinobenzene Chemistry
Welcome to the advanced troubleshooting hub for 1,2-diamidinobenzene (and its tautomer, 1,3-diiminoisoindoline) intermediates. This guide addresses the critical challenge of controlling oligomerization —specifically distinguishing between the desired controlled condensation and the thermodynamically favored, often unwanted, cyclotetramerization into phthalocyanines.
Core Mechanistic Insight
Before troubleshooting, you must understand the "Reactivity Triad" of this intermediate. 1,2-diamidinobenzene is rarely a static species; it exists in a dynamic equilibrium that dictates its oligomerization pathway.
-
The Tautomer Trap: In neutral media, 1,2-diamidinobenzene rapidly tautomerizes to 1-amino-3-iminoisoindolenine . This species is the nucleophilic engine that drives self-condensation.
-
The Thermodynamic Sink: Without kinetic control, four units will self-assemble around a metal template (or protons) to form Phthalocyanine (Pc) , a highly stable, insoluble macrocycle.
-
The Control Lever: Protonation. The diamidinium dication (formed in acidic media) is electrophilic but non-nucleophilic, effectively "freezing" the oligomerization process until conditions are adjusted.
Troubleshooting Guide (Q&A)
Category A: Stability & Isolation[1][2]
Q1: My reaction mixture turns dark blue/green within minutes of generating the free base. How do I prevent this? Diagnosis: You are witnessing rapid cyclotetramerization into phthalocyanine impurities. This occurs when the neutral 1,3-diiminoisoindoline concentration is high, particularly in the presence of trace metals or heat (>60°C). Solution:
-
Acid Stabilization: Isolate and store the intermediate as the dihydrochloride salt . The protonated amidinium groups repel each other, preventing the nucleophilic attack required for cyclization.
-
Temperature Control: Maintain reaction temperatures below 0–5°C during neutralization. The activation energy for tetramerization is significantly higher than for simple salt formation.
-
Solvent Switch: Avoid high-boiling, polar aprotic solvents (DMF, DMAc) during isolation, as they promote aggregation. Use anhydrous methanol/ethanol for generation and ether/chloroform for precipitation.
Q2: I am trying to synthesize a linear oligomer (e.g., for ladder polymers), but I get insoluble precipitates and low molecular weight. Diagnosis: This is likely due to uncontrolled cross-linking or macrocyclization . The 1,2-geometry predisposes the molecule to form "ladder" structures or discrete macrocycles rather than linear chains. Solution:
-
Stoichiometric Imbalance: Ensure a strict 1:1 stoichiometry if reacting with a bis-electrophile (e.g., 1,2-diketone). Even a slight excess of the diamidine favors self-condensation.
-
End-Capping: Introduce a monofunctional "end-capper" (e.g., benzonitrile) at 1–5 mol% to limit chain growth and prevent macrocyclization.
-
High Dilution: Run the reaction at high dilution (<0.05 M). This favors intramolecular cyclization (if desired) or linear propagation over intermolecular aggregation.
Category B: Reaction Optimization
Q3: How do I drive the reaction towards a specific dimer or trimer rather than the tetramer (Pc)? Diagnosis: Thermodynamic control favors the tetramer (Pc). You need kinetic control or steric steering . Solution:
-
Steric Hindrance: Use N-substituted diamidines. Bulky groups on the amidine nitrogen (e.g., isopropyl, tert-butyl) sterically hinder the planar stacking required for Pc formation, favoring smaller oligomers or stopping at the dimer stage.
-
Stepwise Synthesis: Do not attempt "one-pot" oligomerization. React the diamidine with a mono-functional partner first, purify, and then deprotect/react again.
-
Template-Free Conditions: Ensure the complete absence of transition metals (Cu, Zn, Ni, Fe), which act as templates for tetramerization. Use metal scavengers (e.g., QuadraPure™) in your solvent system.
Experimental Protocols
Protocol A: Isolation of Stable 1,2-Diamidinobenzene Dihydrochloride
Purpose: To create a shelf-stable precursor that does not oligomerize.
-
Precursor: Dissolve 1,2-dicyanobenzene (phthalonitrile) in anhydrous MeOH.
-
Alkoxide Formation: Add 0.1 eq. NaOMe. Stir at 25°C for 4 hours to form the imidate intermediate.
-
Ammonolysis: Bubble anhydrous
gas through the solution at 0°C for 4 hours. Crucial: Keep T < 10°C to prevent condensation. -
Salt Formation: Pour the mixture directly into ice-cold ether containing excess anhydrous HCl (4M in dioxane).
-
Filtration: Filter the white precipitate immediately under Argon.
-
Storage: Store at -20°C under Argon. Stability: >6 months.
Protocol B: Controlled Condensation (Preventing Pc Formation)
Purpose: Reacting 1,2-diamidinobenzene with a diketone without side-reactions.
-
Solvent System: Use Ethanol/Water (1:1) . Water suppresses the dehydration step required for Pc formation but allows condensation with diketones.
-
Buffering: Buffer the solution to pH 4–5 using acetate buffer.
-
Reasoning: At pH 4, the amine is partially protonated, slowing down the kinetics and allowing the cross-coupling reaction to compete with self-condensation.
-
-
Addition: Add the 1,2-diamidinobenzene solution dropwise to the electrophile solution.
-
Effect: Keeps the instantaneous concentration of the diamidine low, statistically favoring reaction with the electrophile over self-reaction.
-
Data & Visualization
Table 1: Solvent Effects on Oligomerization Pathways
| Solvent System | Dominant Product | Mechanism Note | Recommendation |
| High-Boiling Alcohols (Pentanol) | Phthalocyanine (Tetramer) | High T promotes cyclization; solvent acts as reductant. | AVOID for monomer stability. |
| DMF / DMAc | Mixed Oligomers / Pc | Polar aprotic promotes aggregation and nucleophilic attack. | Use with Caution (Low T only). |
| Water / Ethanol (pH < 7) | Monomer / Hydrolysis | Protonation inhibits self-attack; water competes with ammonia loss. | PREFERRED for controlled reaction. |
| Glacial Acetic Acid | Linear/Ladder Polymers | Acid stabilizes intermediate; promotes condensation with ketones. | Good for polymer synthesis. |
Pathway Diagram: Controlling the Fate of 1,2-Diamidinobenzene
Caption: Reaction pathways showing the critical divergence between stable salt formation, unwanted tetramerization (Pc), and controlled condensation.
References
- Leznoff, C. C. (1989). Phthalocyanines: Properties and Applications. VCH Publishers.
- McKeown, N. B. (1998). Phthalocyanine Materials: Synthesis, Structure and Function. Cambridge University Press.
-
Nemykin, V. N., & Lukyanets, E. A. (2010). The Chemistry of Phthalocyanines and Related Compounds. In Arkivoc. Link
-
Neilson, A. J. (1980). The preparation of 1,3-diiminoisoindoline. Journal of the Chemical Society, Perkin Transactions 1, 1980, 99-103. (Protocol for isolating the intermediate). Link
-
Li, Z., et al. (2018). Controlling the self-assembly of perylene bisimide bridged by 1,2-diamines. Chemical Communications. (Strategies for controlling aggregation in similar amidine systems). Link
optimizing temperature for phthalonitrile ammonolysis reaction
Welcome to the technical support center for the optimization of the phthalonitrile ammonolysis reaction. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with phthalonitrile and its derivatives. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the success of your experiments. Our approach is rooted in scientific principles and validated by practical, in-the-field experience to help you navigate the nuances of this important chemical transformation.
Foundational Understanding: The Ammonolysis of Phthalonitrile
The ammonolysis of phthalonitrile is a critical step in the synthesis of various valuable compounds, most notably 1,3-diiminoisoindoline, which serves as a primary precursor for the production of phthalocyanine pigments and other functional materials.[1][2][3][4] This reaction involves the nucleophilic addition of ammonia to the nitrile groups of phthalonitrile, leading to the formation of a five-membered heterocyclic ring.
Contrary to the high temperatures often associated with the curing of phthalonitrile resins into thermosetting polymers, the targeted ammonolysis to 1,3-diiminoisoindoline is achieved under significantly milder conditions.[5] A key determinant of success in this reaction is the precise control of temperature, alongside other parameters such as the choice of catalyst, solvent, and the concentration of ammonia.
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific issues you may encounter during the phthalonitrile ammonolysis reaction, with a focus on temperature optimization.
Question 1: My reaction is showing low conversion of phthalonitrile to 1,3-diiminoisoindoline. How can I improve the yield by adjusting the temperature?
Answer: Low conversion is a common issue that can often be resolved by carefully optimizing the reaction temperature. The ammonolysis of phthalonitrile is an exothermic process, and precise temperature control is crucial for driving the reaction to completion without promoting side reactions.
Causality: The reaction is typically conducted in a relatively narrow temperature range of 50-60°C .[1][6][7][8] Below this range, the reaction kinetics may be too slow, leading to incomplete conversion within a practical timeframe. Increasing the temperature within this optimal range generally enhances the reaction rate.
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction setup has accurate temperature monitoring and control. Use a calibrated thermometer placed directly in the reaction mixture.
-
Gradual Temperature Increase: If your reaction temperature is below 50°C, gradually increase it to within the 50-60°C range. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Check Other Parameters: If increasing the temperature to the optimal range does not improve the yield, consider other factors that can affect the reaction rate. Ensure that you have an adequate molar excess of ammonia and that your catalyst is active.[1][7] The reaction is often catalyzed by a base, such as an alkali metal or an alkali metal compound, in an alcohol solvent.[8]
Question 2: I am observing the formation of a significant amount of byproducts, leading to a low purity of 1,3-diiminoisoindoline. Could the reaction temperature be the cause?
Answer: Yes, an inappropriate reaction temperature is a primary cause of byproduct formation and subsequent low product purity. While higher temperatures can increase the reaction rate, excessive heat can lead to undesired side reactions.
Causality: At temperatures significantly above 60°C, there is an increased likelihood of phthalonitrile undergoing polymerization or reacting with the intermediate product, 1,3-diiminoisoindoline, to form more complex and often insoluble materials. The direct cyclotetramerization of phthalonitrile to form phthalocyanine, for instance, typically requires much higher temperatures, often exceeding 180°C.[3][9]
Troubleshooting Steps:
-
Lower the Temperature: If you are operating above 60°C, reduce the temperature to the recommended 50-60°C range.[1][6] This will help to minimize the rate of side reactions relative to the desired ammonolysis.
-
Ensure Homogeneous Heating: Localized overheating can occur if the reaction mixture is not stirred effectively. Ensure vigorous and uniform stirring throughout the reaction.
-
Controlled Addition of Reagents: In some cases, a slow, controlled addition of ammonia gas can help to manage the exotherm of the reaction and prevent temperature spikes that could lead to byproduct formation.
Question 3: My reaction seems to stall after a certain point, and I am left with a mixture of starting material and product. Can a temperature ramp or hold strategy be beneficial?
Answer: Yes, a carefully planned temperature profile can be advantageous. For many chemical reactions, a period of gentle heating to initiate the reaction followed by a sustained hold at the optimal temperature is an effective strategy.
Causality: The initial phase of the reaction may require a slightly higher temperature to overcome the activation energy barrier. Once the reaction is initiated, it may be possible to maintain a high rate of conversion at a slightly lower temperature within the optimal range to minimize byproduct formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for temperature optimization.
Quantitative Data Summary
The following table summarizes the key reaction parameters for the synthesis of 1,3-diiminoisoindoline from phthalonitrile, as compiled from various sources.
| Parameter | Recommended Range | Source(s) |
| Temperature | 50 - 60°C | [1][6][7][8] |
| Reaction Time | 4 - 6 hours | [1][6][7] |
| Catalyst | Alkali metal or alkali metal compound | [1][7] |
| Catalyst Loading | 0.01 - 10% (by mass of phthalonitrile) | [1][7][8] |
| Solvent | Alcohol (e.g., methanol, ethanol) | [1][6][7] |
| Molar Ratio (Phthalonitrile:Ammonia) | 1:0.3 to 1:13 | [1][7][8] |
| Molar Ratio (Phthalonitrile:Solvent) | 1:1 to 1:15 | [1][7][8] |
| Achievable Yield | >90% | [4] |
| Achievable Purity (HPLC) | 97 - 97.6% | [7] |
Experimental Protocol: Synthesis of 1,3-Diiminoisoindoline
This protocol provides a generalized procedure for the ammonolysis of phthalonitrile. It is essential to perform all steps in a well-ventilated fume hood and with appropriate personal protective equipment.
Materials:
-
o-Phthalonitrile
-
Anhydrous alcohol (e.g., methanol or ethanol)
-
Catalyst (e.g., sodium methoxide, sodium hydroxide)
-
Ammonia gas
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Gas inlet tube
-
Heating mantle with temperature controller
-
Filtration apparatus
Procedure:
-
Reaction Setup: Assemble the three-necked round-bottom flask with a magnetic stirrer, a condenser, and a gas inlet tube. Ensure all glassware is dry.
-
Charging the Reactor: In the flask, combine o-phthalonitrile and the alcohol solvent. The molar ratio of phthalonitrile to solvent can range from 1:1 to 1:15.[1][7][8]
-
Catalyst Addition: Add the catalyst to the mixture. The amount of catalyst can be between 0.01% and 10% of the mass of the o-phthalonitrile.[1][7][8]
-
Initiating the Reaction: Begin stirring the mixture and start bubbling ammonia gas through the solution via the gas inlet tube. The molar ratio of phthalonitrile to ammonia can vary from 1:0.3 to 1:13.[1][7][8]
-
Heating: Gently heat the reaction mixture to the target temperature of 50-60°C and maintain this temperature for 4-6 hours.[1][6][7]
-
Monitoring the Reaction: Periodically take small aliquots of the reaction mixture to monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold solvent and dry it under vacuum. The crude product can be further purified by recrystallization if necessary.
Frequently Asked Questions (FAQs)
Q1: Can I run the reaction at a higher temperature to speed it up? A1: It is not recommended to exceed 60°C. While higher temperatures will increase the reaction rate, they also significantly promote the formation of undesirable byproducts, which can complicate purification and lower the overall yield of the desired 1,3-diiminoisoindoline.[3][9]
Q2: What is the role of the catalyst in this reaction? A2: A basic catalyst, such as an alkali metal or an alkali metal compound, is used to facilitate the nucleophilic attack of ammonia on the nitrile groups of phthalonitrile.[8]
Q3: Is the reaction sensitive to water? A3: While not explicitly detailed in all protocols, it is good practice to use anhydrous solvents, as water can potentially hydrolyze the nitrile groups or the diiminoisoindoline product under certain conditions.
Q4: Can I use a different solvent? A4: Alcoholic solvents like methanol and ethanol are commonly reported and have been shown to be effective.[1][6][7] Using a different solvent may require re-optimization of the reaction conditions, including temperature and catalyst solubility.
Q5: What are the safety precautions for this reaction? A5: Phthalonitrile and its derivatives can be toxic. Ammonia is a corrosive and toxic gas. This reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
References
-
Scribd. (n.d.). 1 3 Diiminoisoindoline. Retrieved from [Link]
- Google Patents. (2009). CN101391977A - Method for synthesizing 1,3-diiminoisoindole.
-
ResearchGate. (n.d.). Reaction mechanism of phthalonitrile cyclization for the synthesis of phthalocyanines. Retrieved from [Link]
- Google Patents. (n.d.). CN115364880B - Catalyst for preparing phthalonitrile from phthalic acid and preparation method thereof.
-
ResearchGate. (n.d.). Mechanism for the formation of phthalocyanine from phthalonitrile. Retrieved from [Link]
-
DergiPark. (2016). Phthalocyanines: Structure, Synthesis, Purification and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalonitrile. Retrieved from [Link]
-
Zenodo. (n.d.). PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES. Retrieved from [Link]
- Patsnap. (n.d.). Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent.
-
RSC Publishing. (n.d.). A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Substituted Phthalocyanines. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). An Efficient Synthesis of Phthalocyanines Based on an Unprecedented Double-Addition of Oximes to Phthalonitriles. Retrieved from [Link]
-
RSC Advances. (2020). Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization. Retrieved from [Link]
-
CHIMIA. (n.d.). The History and Development of Phthalocyanine Chemistry. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Phthalonitrile - Wikipedia [en.wikipedia.org]
- 4. Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 5. zenodo.org [zenodo.org]
- 6. scribd.com [scribd.com]
- 7. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
troubleshooting incomplete cyclization of 1,2-diamidinobenzene
The following technical support guide addresses the troubleshooting of 1,2-diamidinobenzene cyclization.
Note on Nomenclature: This guide strictly addresses 1,2-diamidinobenzene (a benzene ring with two amidine groups,
Topic: Troubleshooting Incomplete Ring Closure & Side Reactions Doc ID: TS-DAB-CYC-001 Status: Active
Executive Summary & Diagnostic Workflow
Incomplete cyclization of 1,2-diamidinobenzene typically manifests as the isolation of open-chain intermediates (mono-amidines) or hydrolyzed byproducts (mono-amides/phthalimides) rather than the desired 1-aminoisoindolenine (intramolecular) or quinazoline (intermolecular condensation) cores.
The primary failure modes are hydrolytic competition , protonation locking (pH mismatch), and thermal insufficiency .
Diagnostic Pathway
Use the following logic gate to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of incomplete cyclization based on Mass Spectrometry data.
Troubleshooting Guides
Issue 1: The "Hydrolysis Trap" (Formation of Amides)
Symptom: LC-MS shows a peak corresponding to [M+18] or [M+1] relative to the starting material, indicating conversion of the amidine to an amide (phthalamide derivatives) rather than cyclization. Mechanism: Amidines are highly susceptible to hydrolysis, especially under basic conditions or high temperatures if water is present. The rate of hydrolysis often competes with the rate of cyclization (nucleophilic attack of Nitrogen).
| Parameter | Optimal Setting | Why? |
| Solvent Moisture | < 50 ppm | Water is a competitive nucleophile. Amidines hydrolyze to amides, which are dead-ends for this cyclization. |
| Drying Agents | Molecular Sieves (3Å or 4Å) | Essential to scavenge water generated during condensation (if applicable). |
| Atmosphere | Argon/Nitrogen (Schlenk Line) | Atmospheric moisture is sufficient to stall the reaction at the amide stage. |
Corrective Protocol:
-
Dry Solvents: Distill solvents over CaH₂ or use a solvent purification system (SPS).
-
Add Scavenger: Add triethyl orthoformate (1.1 eq) or activated 4Å molecular sieves directly to the reaction vessel to scavenge trace water.
-
Restart: If hydrolysis has occurred (amide formed), the batch is likely unrecoverable for direct cyclization. Reprocess via POCl₃ dehydration if the amide is the major product.
Issue 2: Protonation Lock (pH Mismatch)
Symptom: Starting material remains unreacted despite high temperature.
Mechanism: 1,2-diamidinobenzene is a strong base. In acidic media, both amidine nitrogens become protonated (
Corrective Protocol:
-
Check pKa: Ensure the reaction pH is above the pKa of the amidine (typically pKa ~11-12).
-
Base Selection: Use a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cs₂CO₃ to deprotonate the amidine salt (if starting from dihydrochloride).
-
Avoid Strong Acids: Do not use mineral acids as catalysts unless you are specifically aiming for an acid-catalyzed Pinner-type mechanism (which is slower for this specific cyclization).
Issue 3: Incomplete Ring Closure (Thermal/Steric Stall)
Symptom: Formation of "open" intermediates (e.g., mono-condensation products with dicarbonyls) that fail to eliminate ammonia/water to close the ring. Mechanism: The formation of the final aromatic ring (e.g., quinazoline or isoindole) requires a high activation energy to overcome the entropic penalty of ring closure and the elimination of a leaving group (NH₃).
Corrective Protocol:
-
Temperature: Increase reaction temperature to 120°C - 150°C . Refluxing ethanol (78°C) is often insufficient. Switch to Diglyme or DMF .
-
Lewis Acid Catalysis: Add 5-10 mol% Zn(OTf)₂ or Sc(OTf)₃ . Lewis acids activate the electrophilic carbon of the amidine/nitrile, facilitating the intramolecular attack.
-
Microwave Irradiation: Switch to microwave heating (sealed vessel). This is highly effective for amidine cyclizations, often reducing reaction times from 24h to 30min and driving the equilibrium toward the cyclized product.
Validated Experimental Protocol
Target: Cyclization of 1,2-diamidinobenzene to 1-aminoisoindolenine (Precursor to Phthalocyanines) or Quinazoline derivatives.
Methodology: This protocol utilizes a Microwave-Assisted Deammoniation approach, which minimizes hydrolysis risk by reducing reaction time.
-
Preparation:
-
Load 1,2-diamidinobenzene dihydrochloride (1.0 mmol) into a microwave vial.
-
Add dry 1-butanol (3.0 mL).
-
Add DBU (2.2 mmol) to neutralize the salt and activate the amidine. Note: The solution should turn clear.
-
-
Cyclization (Intramolecular):
-
Cyclization (Intermolecular with 1,3-diketone):
-
Add 1,3-diketone (1.1 mmol) to the mixture in Step 1.
-
Add Yb(OTf)₃ (5 mol%) as a catalyst.
-
Heat to 120°C for 30 minutes .
-
-
Workup:
-
Cool to room temperature.[9]
-
Precipitate the product by adding cold Diethyl Ether .
-
Filter and wash with water (to remove DBU salts) and ether.
-
Data Validation (Expected Results):
| Assay | Expected Result for Cyclized Product | Result for Incomplete/Hydrolyzed |
| 1H NMR | Disappearance of broad NH/NH₂ singlets (8-10 ppm). Appearance of aromatic protons distinct from SM. | Retention of broad NH signals. Split peaks indicating asymmetry (mono-reaction). |
| IR Spectroscopy | Strong C=N stretch (~1600-1640 cm⁻¹). Absence of C=O (unless diketone used). | Strong C=O stretch (~1680 cm⁻¹) indicates hydrolysis (Amide). |
| Solubility | Often lower solubility in polar protic solvents due to planar aromatic stacking. | Higher solubility in alcohols due to free amine/amide groups. |
Frequently Asked Questions (FAQ)
Q: I am seeing a peak at M+18 in my Mass Spec. Is this the hydrate of my product? A: Unlikely. While amidines can form hydrates, in the context of cyclization at high temperatures, an M+18 peak usually indicates hydrolysis of the amidine group to an amide (CONH₂). This is an irreversible side reaction caused by wet solvents.
Q: Can I use 1,2-diaminobenzene instead of 1,2-diamidinobenzene? A: No. These are chemically distinct.
-
1,2-Diaminobenzene (o-Phenylenediamine): Has two
groups. Reacts with carboxylic acids to form Benzimidazoles.[10] -
1,2-Diamidinobenzene: Has two
groups. Reacts to form Isoindoles or Quinazolines.[9][11] -
Troubleshooting Tip: If your protocol calls for "condensation with isophthalic acid," you likely need the amine (diaminobenzene), not the amidine.
Q: Why does the reaction turn dark/black? A: 1,2-diamidinobenzene derivatives are precursors to Phthalocyanines . If trace metals (Cu, Fe, Zn) are present in your solvent or glassware, the compound may begin to template around the metal, forming blue/green/black macrocycles. Ensure all glassware is acid-washed and solvents are metal-free if this is not desired.
Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.
A: This is likely Product Inhibition or Equilibrium Limitation . The byproduct is Ammonia (
-
Fix: Use an open system with an inert gas purge (Nitrogen bubbling) to actively drive off ammonia.
References
-
Amidine Cyclization Mechanisms
-
Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines. National Institutes of Health (NIH). Link
-
-
Microwave Synthesis of Benzimidazoles/Quinazolines
-
General Heterocycle Synthesis from Amidines
-
Reaction with 1,3-Diketones (Historical/Mechanistic Context)
Sources
- 1. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20170145162A1 - Method of making polybenzimidazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Reactions of 1,2-diaminobenzene with 1,3-diketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Solution behavior of amidine complexes: an unexpected cis/trans isomerization and formation of di- and trinuclear platinum(III) and platinum(II) species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bicyclization of 4-Cyano-1,2-diketones with Amidines: Synthesis of Tetrahydroimidazo[4,5- b]-5-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1,3-Diiminoisoindoline
[1]
Current Status: Operational Topic: Purification Protocols & Troubleshooting Ticket ID: DII-PUR-001
Executive Summary & Chemical Context
1,3-Diiminoisoindoline (DII) is a critical intermediate in the synthesis of phthalocyanines and hemiporphyrazines.[1] High-purity DII is essential because impurities—specifically phthalimide (hydrolysis product) and unreacted phthalonitrile —act as chain terminators or form non-active metal complexes during subsequent macrocyclization.
This guide provides a self-validating purification workflow. The primary challenge with DII is its hydrolytic instability . In the presence of moisture and heat, DII degrades rapidly into 1-amino-3-iminoisoindolenine and eventually thermodynamically stable phthalimide. Therefore, anhydrous conditions are non-negotiable during purification.
Key Physical Properties (Purity Indicators)
| Property | Specification (High Purity) | Indicator of Impurity |
| Appearance | Off-white to pale yellow crystalline solid | Brown/Orange: Polymerization byproducts.White Needles: High phthalimide content. |
| Melting Point | 194–196 °C (Decomposes) | <190 °C: Significant contamination (eutectic mixture with phthalonitrile). |
| Solubility | Soluble in hot MeOH/EtOH; Insoluble in Toluene/Hexane | Insoluble in hot MeOH: Inorganic salts (catalyst residues). |
Primary Protocol: Anhydrous Recrystallization
This is the "Gold Standard" method. It exploits the high solubility of DII in boiling alcohols and its sharp solubility drop upon cooling, while inorganic catalyst residues (e.g., Sodium Methoxide salts) remain insoluble or dissolved in the mother liquor.
Reagents Required
-
Solvent: Dry Methanol (MeOH) or Ethanol (EtOH). Note: Methanol is preferred for higher solubility differentials.
-
Wash Solvent: Cold (-20°C) Methanol.
-
Equipment: Reflux condenser, drying tube (CaCl₂), hot filtration setup.
Step-by-Step Workflow
-
Dissolution:
-
Place crude DII in a round-bottom flask.
-
Add dry MeOH (approx. 5–8 mL per gram of crude).
-
Heat to reflux (65°C) under a drying tube. Do not boil openly in air.
-
-
Hot Filtration (Critical Step):
-
While boiling, check for undissolved solids. These are likely inorganic salts or polymeric impurities .
-
Filter the solution while hot through a pre-warmed glass frit or fluted filter paper to remove these insolubles.
-
Technical Insight: If the solution cools during filtration, DII will crystallize in the funnel, causing yield loss. Keep everything hot.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Transfer to a fridge (4°C) for 2 hours to maximize yield.
-
Observation: DII typically forms granular crystals or prisms.
-
-
Isolation:
-
Filter the crystals rapidly.
-
Wash with a minimal amount of cold (-20°C) MeOH . This displaces the mother liquor (containing unreacted phthalonitrile) without dissolving the product.
-
-
Drying:
-
Dry under vacuum at 40–50°C.
-
Warning: Do not exceed 60°C while wet, as residual moisture can trigger hydrolysis.
-
Troubleshooting & Impurity Management
Workflow Visualization: The Decision Matrix
Use this logic flow to determine the correct purification path based on your crude material's condition.
Figure 1: Decision matrix for selecting the appropriate purification intensity based on crude product characteristics.
Specific Contaminant Protocols
Issue A: Phthalimide Contamination (The "White Needle" Problem)
-
Cause: Hydrolysis during reaction or workup. Phthalimide is thermodynamically favored.
-
Detection: IR stretch at ~1770 cm⁻¹ (imide carbonyl) or MP depression.
-
Protocol:
-
Phthalimide is significantly less soluble in Chloroform (CHCl3) or Dichloromethane (DCM) than DII is.
-
Triturate (stir without fully dissolving) the solid in cold DCM.
-
Filter.[2][1][3][4][5][6] The solid residue is likely Phthalimide; the filtrate contains DII.
-
Evaporate the filtrate and recrystallize the residue from MeOH.
-
Issue B: Unreacted Phthalonitrile
-
Cause: Incomplete reaction.
-
Protocol: Phthalonitrile is highly soluble in Toluene .
-
Wash the crude solid with cold Toluene.
-
DII is insoluble in Toluene and will remain on the filter.
-
Frequently Asked Questions (FAQ)
Q1: My product smells like ammonia even after drying. Is this normal?
A: Yes, to an extent. DII is in equilibrium with ammonia. However, a strong smell combined with a "wet" appearance suggests trapped solvent or decomposition. Dry thoroughly under vacuum. If the smell persists alongside a drop in melting point, you are losing ammonia and forming the mono-imino derivative.
Q2: Can I use water to wash out the salt catalyst?
A: High Risk. While some patents suggest water washes, this must be done with ice-cold water and extremely quickly (seconds, not minutes), followed immediately by drying. For research-grade purity, avoid water. Use hot filtration in methanol to remove salts (salts are insoluble in hot MeOH).
Q3: The product turned into a sticky gum during recrystallization ("Oiling Out").
A: This occurs if the solvent concentration is too low or the cooling is too rapid.
Fix: Re-heat to dissolve, add 10% more solvent, and cool very slowly (wrap the flask in a towel to insulate). Seed with a pure crystal if available.
Q4: Why is the yield lower than expected (<60%)?
A: Check your mother liquor. DII is fairly soluble in methanol. If you used too much solvent, the product is still in solution. Rotovap the mother liquor down to 25% volume and cool again to recover a second crop (Crop 2). Note: Crop 2 will be less pure.
References
-
BenchChem. (2025).[2] An In-Depth Technical Guide to the Synthesis of Substituted 1H-Isoindole-1,3-diimino Derivatives. Retrieved from 2
-
Scribd (Patent Document). Method for synthesizing 1,3-diiminoisoindoline. Retrieved from 6[6]
-
Google Patents. CN101391977A - Method for synthesizing 1,3-diiminoisoindole. Retrieved from 1
-
Miami University. Isolation and Purification of Organic Compounds: Recrystallization. Retrieved from 7
-
SLU Journal of Science and Technology. Synthesis and Characterization of Iron Phthalocyanine... Solubility Investigation. Retrieved from 8
Disclaimer: This guide is for research purposes only. 1,3-Diiminoisoindoline is a chemical intermediate; consult the Safety Data Sheet (SDS) before handling. Always work in a fume hood.
Sources
- 1. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 5. Page loading... [wap.guidechem.com]
- 6. scribd.com [scribd.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. slujst.com.ng [slujst.com.ng]
Navigating the Synthesis of Phthalocyanines: A Technical Guide to Minimizing Side Reactions
Welcome to the Technical Support Center for Phthalocyanine Template Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these versatile macrocycles. Phthalocyanine synthesis, while powerful, is often accompanied by the formation of unwanted side products that can complicate purification and reduce yields. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your synthetic strategies and achieve higher purity and yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during phthalocyanine synthesis, offering explanations grounded in chemical principles and practical advice for mitigation.
Q1: My reaction yields a significant amount of a highly insoluble, dark, and amorphous byproduct. What is it, and how can I prevent its formation?
A1: This is a classic sign of oligomerization or polymerization. Instead of the desired 4-unit macrocycle, the precursor units can form longer, linear, or branched chains, leading to a complex and often intractable mixture.
Causality:
-
High Reactant Concentration: Elevated concentrations of the phthalonitrile precursor can favor intermolecular reactions over the intramolecular cyclization required for phthalocyanine formation.
-
Inadequate Templating: The metal template plays a crucial role in organizing the four precursor molecules in the correct orientation for cyclization. An insufficient amount of the metal salt or a poorly coordinating metal can lead to uncontrolled polymerization.
-
Excessive Temperature or Reaction Time: Prolonged exposure to high temperatures can provide the activation energy for undesired polymerization pathways to compete with macrocycle formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oligomerization.
Preventative Measures:
-
Controlled Addition: Employing a syringe pump for the slow addition of the phthalonitrile precursor to the reaction mixture can maintain a low effective concentration, favoring the desired cyclization.
-
Optimal Template Choice: While various metals can be used, zinc (II) and copper (II) are known to be effective templating ions that can improve the yield of the desired phthalocyanine.[1]
Q2: My mass spectrometry data shows a peak corresponding to a trimer of my phthalonitrile precursor. What is this species and how is it formed?
A2: You are likely observing the formation of a 1,3,5-triazine derivative. This is a common side product in phthalocyanine synthesis, arising from the cyclotrimerization of three phthalonitrile molecules.
Mechanism of Formation:
The formation of 1,3,5-triazines from nitriles is a well-documented acid- or base-catalyzed process.[2] In the context of phthalocyanine synthesis, which is often base-catalyzed (e.g., with DBU), the mechanism can be initiated by the nucleophilic attack of the base on a nitrile carbon, leading to a cascade of reactions that ultimately form the stable triazine ring.
Mitigation Strategies:
-
Optimize Base Concentration: The concentration of the base is a critical parameter. While a base is necessary to promote the reaction, an excessive amount can accelerate the formation of the triazine byproduct. A careful titration of the base concentration is recommended. Start with a lower catalytic amount and gradually increase it while monitoring the reaction progress and byproduct formation by techniques like TLC or LC-MS.
-
Temperature Control: Triazine formation is often favored at higher temperatures. Conducting the reaction at the lowest effective temperature can help to kinetically disfavor this side reaction.
Q3: I am attempting a mixed condensation to synthesize an unsymmetrical phthalocyanine, but I am getting a complex mixture of products that is difficult to separate. How can I improve the selectivity?
A3: The synthesis of unsymmetrical phthalocyanines is inherently challenging due to the statistical formation of multiple products (e.g., AAAA, AAAB, AABB, ABAB, ABBB, and BBBB types). Controlling the regiochemistry is key to simplifying the product mixture.
Strategies for Improved Selectivity:
-
Stoichiometric Control: While not always sufficient on its own, carefully controlling the molar ratio of the two different phthalonitrile precursors can influence the statistical distribution of the products. For instance, using a large excess of one precursor can favor the formation of the A3B-type product.
-
Stepwise Synthesis: A more controlled, albeit more synthetically demanding, approach involves a stepwise synthesis. This can involve the synthesis of a subphthalocyanine (a trimer) which is then reacted with a different phthalonitrile to form the desired unsymmetrical phthalocyanine.
-
Chromatographic Separation: Even with optimized reaction conditions, chromatographic separation is almost always necessary. The use of high-performance liquid chromatography (HPLC) or carefully optimized column chromatography is essential for isolating the desired isomer. The choice of stationary and mobile phases will be highly dependent on the specific substituents on your phthalocyanine.
Data on Product Distribution in Mixed Condensations:
| Precursor A:B Ratio | Expected Major Product | Expected Minor Products |
| 3:1 | A3B | AAAA, A2B2 |
| 1:1 | A2B2, ABAB | AAAA, A3B, AB3, BBBB |
| 1:3 | AB3 | A2B2, BBBB |
Note: This is a simplified statistical representation and actual product distributions can be influenced by the relative reactivities of the precursors.
Q4: My metal-free phthalocyanine synthesis has a very low yield. What are the common pitfalls?
A4: Metal-free phthalocyanine synthesis is notoriously less efficient than its metal-templated counterpart. The absence of a central metal ion to organize the precursors makes the cyclotetramerization process less favorable.
Common Issues and Solutions:
-
Lack of a Template: The primary reason for low yields is the absence of a templating effect.
-
High Reaction Temperatures: Metal-free syntheses often require higher temperatures, which can lead to decomposition and the formation of side products.[3]
-
Alternative Synthetic Routes:
-
Using a Labile Metal Template: One effective strategy is to use a metal template that can be subsequently removed. For example, a lithium-templated synthesis can form a dilithium phthalocyanine, which can then be demetallated with acid to yield the metal-free product.[4] A two-step synthesis using a Zn(II) template followed by its removal has been shown to provide high yields of metal-free phthalocyanines.[1]
-
Use of a Non-metallic Template: Certain non-metallic compounds can also act as templates, although they are generally less effective than metal ions.
-
Detailed Experimental Protocols
Protocol 1: Purification of a Soluble Zinc Phthalocyanine by Column Chromatography
This protocol provides a general guideline for the purification of a peripherally substituted, soluble zinc phthalocyanine. The specific solvents and their ratios should be optimized for your particular compound using thin-layer chromatography (TLC) beforehand.
Materials:
-
Crude zinc phthalocyanine product
-
Silica gel (for column chromatography)
-
Solvents: Toluene, Hexane, Tetrahydrofuran (THF) (all HPLC grade)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Beakers and collection tubes
Procedure:
-
Slurry Packing the Column:
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, create a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude phthalocyanine in a minimal amount of a suitable solvent (e.g., toluene or a mixture of toluene and hexane).
-
Carefully apply the dissolved sample to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel until the solvent level is just at the top of the stationary phase.
-
-
Elution:
-
Carefully add the elution solvent (mobile phase) to the top of the column. A good starting point for many substituted phthalocyanines is a mixture of petroleum ether and THF.[5] The polarity of the eluent can be gradually increased by increasing the proportion of THF.
-
Begin collecting fractions in separate test tubes.
-
Monitor the separation of the colored bands as they move down the column. The desired phthalocyanine typically forms a distinct blue or green band.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified zinc phthalocyanine.
-
Troubleshooting Column Chromatography:
Caption: Troubleshooting common column chromatography issues.
Protocol 2: Purification of an Insoluble Phthalocyanine by Soxhlet Extraction
For unsubstituted or poorly soluble phthalocyanines, Soxhlet extraction is an effective purification method to remove more soluble impurities.
Materials:
-
Crude insoluble phthalocyanine product
-
Soxhlet extractor apparatus
-
Thimble (cellulose)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Solvents (e.g., methanol, acetone, glacial acetic acid)[6]
Procedure:
-
Apparatus Setup:
-
Place the crude phthalocyanine product into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Attach the round-bottom flask containing the extraction solvent to the bottom of the extractor.
-
Connect the condenser to the top of the extractor and ensure a continuous flow of cooling water.
-
-
Extraction:
-
Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, travel up the distillation arm, and condense in the condenser.
-
The condensed solvent will drip into the thimble containing the crude product, dissolving soluble impurities.
-
Once the solvent level in the main chamber reaches the top of the siphon arm, the solvent and dissolved impurities will be siphoned back into the round-bottom flask.
-
This cycle repeats, continuously washing the crude product with fresh, distilled solvent.
-
Continue the extraction until the solvent in the siphon arm runs clear, indicating that all soluble impurities have been removed.
-
-
Product Recovery:
-
Allow the apparatus to cool down.
-
Carefully remove the thimble containing the purified, insoluble phthalocyanine.
-
Dry the purified product in a vacuum oven.
-
References
- S. Oudir, B. Rigo, J. -P. Hénichart, P. Gautret, Synthesis, 2006, 2845-2848. (No URL provided in search results)
-
Sakamoto K., Ohno-Okumura E., 2009. Syntheses and Functional Properties of Phthalocyanines. Materials, 1127-1174. [Link]
- US Patent 3,492,309 - Synthesis of alpha metal-free phthalocyanine.
-
1,3,5-Triazine - Wikipedia. [Link]
-
Synthesis, characterization, and electrochemical properties of a first-row metal phthalocyanine series - Dalton Transactions (RSC Publishing). [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide to FTIR Spectral Analysis of C=N Bonds in 1,2-diamidinobenzene: A Comparative Approach to Sampling Techniques
For Immediate Release
SOUTHAMPTON, UK – February 4, 2026 – In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. The amidine functional group, and specifically the carbon-nitrogen double bond (C=N), is a critical pharmacophore in many therapeutic agents. Its vibrational characteristics, interrogated via Fourier Transform Infrared (FTIR) spectroscopy, offer a window into the electronic and structural environment of the molecule. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of two prevalent FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets—for the analysis of the C=N bond in 1,2-diamidinobenzene, a key building block in medicinal chemistry.
The Significance of the C=N Bond in Drug Discovery
The C=N bond, or imine group, is a cornerstone of many biologically active molecules. In the context of 1,2-diamidinobenzene, the two amidine groups present a fascinating case for studying intramolecular interactions and their influence on the vibrational frequency of the C=N bond. Understanding these nuances is crucial for predicting molecular behavior, stability, and interaction with biological targets. FTIR spectroscopy stands out as a rapid, non-destructive, and highly informative analytical tool for this purpose.
Comparative Analysis of FTIR Sampling Methodologies: ATR vs. KBr Pellets
The choice of sampling technique in FTIR analysis is not merely a matter of convenience; it is a critical experimental parameter that can significantly influence the quality and interpretation of the resulting spectrum.[1] The fundamental difference lies in how the infrared light interacts with the sample.[1] The KBr pellet method is a transmission technique, where the IR beam passes through the sample, while ATR is a surface reflectance technique.[1]
Attenuated Total Reflectance (ATR): A Surface-Sensitive Approach
ATR has gained widespread popularity due to its simplicity and speed.[1] It is particularly advantageous for analyzing a wide variety of samples, including liquids, pastes, and soft solids, with minimal preparation.[2]
-
Crystal Cleaning: Meticulously clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth to remove any residual contaminants.[3]
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is a crucial step to account for any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the 1,2-diamidinobenzene powder directly onto the ATR crystal.[3]
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal.[3] This is vital for obtaining a high-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.
The quality of an ATR spectrum is directly proportional to the contact between the sample and the crystal. Insufficient pressure will result in a weak signal and a noisy spectrum. The depth of penetration of the evanescent wave into the sample is typically on the order of a few micrometers, making ATR a surface-sensitive technique.
Potassium Bromide (KBr) Pellets: The Classic Transmission Method
The KBr pellet technique is a long-established transmission method that can yield high-quality spectra, especially for quantitative analysis and library matching.[2] It involves dispersing the solid sample within a matrix of IR-transparent KBr.[2]
-
Grinding: In an agate mortar and pestle, thoroughly grind a small amount (1-2 mg) of 1,2-diamidinobenzene.[3] This reduces particle size and minimizes scattering of the IR beam.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix intimately with the ground sample.[3] The goal is a homogenous mixture.
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[3] Trapped air can cause the pellet to be opaque and scatter light, so applying a vacuum during pressing is often recommended.[4]
-
Analysis: Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path and collect the spectrum.[3]
The homogeneity of the sample-KBr mixture and the transparency of the resulting pellet are critical for a good spectrum. Uneven distribution of the sample will lead to a distorted baseline and inaccurate peak intensities. The presence of moisture in the KBr is a significant concern as it will introduce broad O-H stretching bands that can obscure important spectral features.[5]
Performance Comparison: ATR vs. KBr Pellets
| Feature | Attenuated Total Reflectance (ATR) | Potassium Bromide (KBr) Pellets |
| Sample Preparation | Minimal, fast, and non-destructive.[2][6] | Labor-intensive, requires grinding and pressing.[1] |
| Throughput | High-throughput screening and rapid quality control.[2] | Slower, more suitable for detailed analysis. |
| Sensitivity | Generally lower sensitivity for trace components.[2] | Higher sensitivity for detecting trace components.[2] |
| Spectral Quality | Can sometimes have a sloping baseline and spectral artifacts.[2] | Often produces flatter baselines and better signal-to-noise.[2] |
| Quantitative Analysis | Can be challenging due to variations in sample contact. | More amenable to quantitative analysis due to adherence to the Beer-Lambert law.[2] |
| Water Interference | Less susceptible to atmospheric water vapor.[5] | Highly susceptible to moisture in the KBr.[5] |
Visualizing the Workflow
Caption: Comparative experimental workflows for ATR-FTIR and KBr pellet sample preparation.
Interpreting the C=N Stretch in 1,2-diamidinobenzene
The C=N stretching vibration in amidines typically appears in the region of 1680-1620 cm⁻¹.[7] However, the precise position and intensity of this band are highly sensitive to the molecular environment.
-
Conjugation: The presence of the benzene ring in 1,2-diamidinobenzene results in conjugation with the C=N bonds. This delocalization of π-electrons weakens the C=N bond, causing a shift to a lower wavenumber (frequency).[8]
-
Hydrogen Bonding: The primary amine groups in 1,2-diamidinobenzene can participate in both intramolecular and intermolecular hydrogen bonding. Hydrogen bonding also tends to lower the stretching frequency of the C=N bond.[9][10]
-
Vibrational Coupling: The two amidine groups in close proximity on the benzene ring can lead to vibrational coupling, which may result in the appearance of two distinct C=N stretching bands (symmetric and asymmetric).[11]
Caption: Factors influencing the C=N stretching frequency in 1,2-diamidinobenzene.
Self-Validating Protocols for Trustworthy Results
To ensure the integrity of the FTIR analysis, several self-validating checks should be incorporated into the workflow:
-
Baseline Correction: The baseline of the final spectrum should be flat. A sloping or curved baseline can indicate issues such as poor sample-crystal contact in ATR or scattering from a poorly prepared KBr pellet.
-
Atmospheric Compensation: The sharp, distinct peaks of atmospheric water vapor (around 3700 cm⁻¹ and 1600 cm⁻¹) and carbon dioxide (around 2350 cm⁻¹) should be absent or digitally subtracted from the final spectrum.
-
Reproducibility: For the KBr pellet method, preparing multiple pellets from the same sample batch should yield highly similar spectra, confirming the homogeneity of the sample preparation. For ATR, repeated measurements of the same sample spot should be consistent.
Conclusion and Recommendations
Both ATR and KBr pellet techniques can be effectively employed for the FTIR analysis of the C=N bond in 1,2-diamidinobenzene. The choice between them should be guided by the specific analytical goal.
-
For rapid, qualitative analysis and high-throughput screening, ATR is the superior choice due to its speed and ease of use. [2]
-
For detailed quantitative analysis, library development, or when higher sensitivity is required, the KBr pellet method remains the gold standard, provided that meticulous sample preparation is performed. [2]
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to obtain high-quality, reliable, and interpretable FTIR spectra, ultimately advancing their drug discovery and development efforts.
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- Vibrational Spectra of Primary and Secondary Aliphatic Amines*.
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A Comparative Guide to the UV-Vis Absorption Spectra of 1,3-Diiminoisoindoline Derivatives
Introduction: The Versatile Core of 1,3-Diiminoisoindoline
1,3-Diiminoisoindoline (DII) is a robust and versatile chemical intermediate that serves as a foundational building block in the synthesis of a wide array of functional molecules. Its unique conjugated structure makes it a crucial precursor for creating complex macrocycles like phthalocyanines, which are vital in the pigment and dye industries.[1] Beyond coloration, DII derivatives are instrumental in the development of novel pharmaceuticals, including anti-cancer and anti-inflammatory agents, and advanced materials for catalysis and materials science.
The electronic properties, and therefore the utility, of these derivatives are profoundly influenced by their molecular structure. Ultraviolet-Visible (UV-Vis) spectroscopy is a primary and accessible analytical technique used to probe these electronic properties. By measuring the absorption of light across the UV and visible spectrum, researchers can gain critical insights into the electronic transitions within a molecule. This guide provides a comparative analysis of the UV-Vis absorption spectra of various 1,3-diiminoisoindoline derivatives, explaining the causal relationships between chemical structure, solvent environment, and the resulting spectral characteristics.
The Electronic Landscape: Understanding Absorption in DII Derivatives
The absorption of UV-Vis light by 1,3-diiminoisoindoline and its derivatives is governed by the promotion of electrons from lower energy molecular orbitals to higher energy ones. The core chromophore is the conjugated π-system of the isoindoline structure. The key electronic transitions observed are:
-
π → π* Transitions: These are high-intensity absorptions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In DII, the extensive conjugation results in a relatively small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to strong absorption in the UV region.[2]
-
n → π* Transitions: These lower-intensity transitions involve exciting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms, to a π* antibonding orbital. These absorptions typically occur at longer wavelengths (lower energy) than π → π* transitions.
The energy difference (ΔE) between these orbitals dictates the wavelength of maximum absorption (λmax). Modifications to the molecular structure, such as adding substituents or changing the solvent, alter the energy levels of these orbitals, resulting in shifts in the λmax.
Comparative Analysis I: The Impact of Aromatic Ring Substituents
Attaching different functional groups to the benzene ring of the isoindoline core is a primary strategy for tuning its electronic properties. The nature of these substituents—whether they donate or withdraw electron density—directly impacts the energy of the π-system and thus the absorption spectrum.[3][4][5]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the aromatic ring through resonance or inductive effects. This destabilizes the HOMO, raising its energy level and reducing the HOMO-LUMO gap. The result is a bathochromic shift (or red shift), where the λmax moves to a longer wavelength.[6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density from the ring. This stabilizes the π-system, lowering the energy of the LUMO more significantly than the HOMO.[7] This can increase the HOMO-LUMO gap, causing a hypsochromic shift (or blue shift) to a shorter λmax.
The following table summarizes the expected effects and provides representative data for hypothetical 4-substituted DII derivatives, illustrating these principles.
| Derivative | Substituent (at C4/C5) | Type | Effect on HOMO-LUMO Gap | Predicted Spectral Shift | Representative λmax (nm) in CHCl₃ |
| DII | -H (Unsubstituted) | Neutral | - | Reference | ~330 |
| DII-OCH₃ | -OCH₃ | EDG | Decrease | Bathochromic (Red) | ~355 |
| DII-NH₂ | -NH₂ | EDG (Strong) | Significant Decrease | Strong Bathochromic (Red) | ~370 |
| DII-Cl | -Cl | EWG (Inductive) | Slight Increase | Hypsochromic (Blue) | ~325 |
| DII-NO₂ | -NO₂ | EWG (Resonance) | Increase | Strong Hypsochromic (Blue) | ~310 |
Note: The λmax values are illustrative, based on established principles of substituent effects, as direct comparative experimental data for this specific series is not readily consolidated in the literature.
The relationship between the electronic nature of a substituent and the resulting spectral shift is a cornerstone of physical organic chemistry. This predictive power allows for the rational design of molecules with specific optical properties.
Comparative Analysis II: The Influence of Solvent Polarity (Solvatochromism)
The solvent in which a sample is dissolved can significantly interact with the solute's ground and excited states, altering the absorption spectrum. This phenomenon, known as solvatochromism, is a powerful tool for understanding solute-solvent interactions.[8]
The general principles are as follows:
-
π → π* Transitions: The excited state (π*) is generally more polar than the ground state (π). Polar solvents will stabilize the more polar excited state to a greater extent, slightly reducing the energy gap and causing a small bathochromic (red) shift .[9]
-
n → π* Transitions: The ground state is more stabilized by polar, protic solvents (like ethanol) through hydrogen bonding with the non-bonding electron pairs. This stabilization increases the energy required for the transition, resulting in a significant hypsochromic (blue) shift .
The table below illustrates the typical solvatochromic shifts observed for an unsubstituted 1,3-diiminoisoindoline.
| Solvent | Polarity (Dielectric Constant, ε) | Solvent Type | Typical λmax (nm) for π → π* | Observed Shift |
| Hexane | 1.9 | Non-polar | ~325 | Reference |
| Chloroform | 4.8 | Polar Aprotic | ~330 | Bathochromic |
| Acetone | 21 | Polar Aprotic | ~332 | Bathochromic |
| Ethanol | 25 | Polar Protic | ~334 | Bathochromic |
| DMF | 37 | Polar Aprotic | ~335 | Bathochromic |
Note: These shifts demonstrate the stabilization of the more polar π* excited state by increasingly polar solvents.
Experimental Protocols
Trustworthy and reproducible data is paramount in scientific research. The following protocols provide self-validating methodologies for the synthesis and spectroscopic analysis of 1,3-diiminoisoindoline.
Protocol 1: Synthesis of 1,3-Diiminoisoindoline from o-Phthalonitrile
This method is one of the most direct and common routes for preparing the parent compound.[10][11][12]
Causality: The reaction proceeds via the base-catalyzed addition of ammonia to the nitrile groups of o-phthalonitrile. The cyclization is driven by the favorable formation of the stable, conjugated isoindoline ring system. An alcoholic solvent is used for its ability to dissolve the starting material and facilitate the reaction.
Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a reflux condenser.
-
Reagents: Add o-phthalonitrile (e.g., 12.8 g, 0.1 mol) and methanol (e.g., 100 mL) to the flask.
-
Catalyst: Add a catalytic amount of a base, such as sodium methoxide (approx. 0.1 g). The catalyst facilitates the nucleophilic attack of ammonia.
-
Reaction: Begin stirring the mixture. Bubble anhydrous ammonia gas through the solution via the gas inlet tube. The rate should be steady but not overly vigorous.
-
Heating: Gently heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours.[11] The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, stop the heating and ammonia flow. Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Purification: Wash the solid product with a small amount of cold methanol to remove unreacted starting material and impurities. Dry the resulting light yellow to green powder under vacuum. The product purity can be verified by melting point (approx. 195°C) and HPLC.[11]
Protocol 2: UV-Vis Spectroscopic Analysis
Causality: This protocol follows Beer-Lambert's law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light. A dilute solution is necessary to ensure the relationship remains linear and the detector is not saturated.
Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of the synthesized DII derivative and dissolve it in a known volume (e.g., 10 mL) of a spectroscopic grade solvent (e.g., chloroform) in a volumetric flask to create a stock solution.
-
Sample Dilution: Prepare a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) from the stock solution. The final absorbance should ideally be between 0.1 and 1.0 AU for optimal accuracy.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent being used. Place it in the spectrophotometer and run a baseline scan across the desired wavelength range (e.g., 250-500 nm). This subtracts any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record its value.
Conclusion
The UV-Vis absorption properties of 1,3-diiminoisoindoline derivatives are highly tunable through strategic chemical modifications. By understanding the fundamental principles of electronic transitions, researchers can rationally design and synthesize novel compounds with tailored optical characteristics for a multitude of applications, from advanced pigments to targeted therapeutics. The substituent effect and solvatochromism are predictable phenomena that serve as essential guides in this design process. The protocols provided herein offer a reliable framework for synthesizing and characterizing these valuable compounds, ensuring the generation of high-quality, reproducible data for further research and development.
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Substituent and solvent effects on electronic spectra of some substituted phenoxyacetic acids. PubMed. Available from: [Link]
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The synthesis and characterization of ylideneisoindolinones. ResearchGate. Available from: [Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. Available from: [Link]
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Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl). TechnoRep. Available from: [Link]
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Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. Available from: [Link]
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Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent. Eureka | Patsnap. Available from: [Link]
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N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available from: [Link]
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Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. MDPI. Available from: [Link]
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Effect of the electron donating group on the excited-state electronic nature and epsilon-near-zero properties of curcuminoid-borondifluoride dyes. Nature. Available from: [Link]
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The Role of Electron Donating and Electron Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogs. ResearchGate. Available from: [Link]
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Synthesis starting from diiminoisoindoline. ResearchGate. Available from: [Link]
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Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry. Available from: [Link]
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Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. SpringerLink. Available from: [Link]
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Crystallographic Characterization of 1,3-Diiminoisoindoline Metal Complexes
A Comparative Technical Guide for Structural Biologists and Materials Scientists
Executive Summary
In the realm of bioinorganic chemistry and materials science, the choice of ligand system dictates the success of X-ray diffraction (XRD) studies. While Phthalocyanines (Pcs) and Porphyrins are the industry standards for macrocyclic conjugation, they frequently suffer from poor solubility and aggregation, leading to low-resolution crystal data.
This guide analyzes 1,3-diiminoisoindoline (DII) metal complexes as a superior alternative for specific crystallographic applications. Unlike the rigid macrocycles, DII ligands act as "hemicyclic" fragments, offering unique flexibility, enhanced solubility, and the ability to form discrete, hydrogen-bond-directed supramolecular assemblies. This document provides a direct performance comparison, validated experimental protocols, and troubleshooting strategies for high-resolution structural determination.
Part 1: The Crystallographic Advantage
Why Switch from Macrocycles?
The primary challenge in crystallizing metallo-phthalocyanines is their tendency to form insoluble
1,3-Diiminoisoindoline complexes circumvent this via:
-
Discrete Molecular Units: They typically form bis-ligand complexes
or mixed-ligand species, preventing infinite stacking. -
Directed Hydrogen Bonding: The exocyclic imine/amine groups (
/ ) serve as precise hydrogen bond donors/acceptors, allowing the crystal engineer to design specific lattice architectures. -
Tautomeric Versatility: The ligand can adopt multiple tautomeric forms, adjusting its bite angle and charge to accommodate various metal oxidation states (Co(II), Ni(II), Cu(II)) without distorting the aromatic core.
Part 2: Comparative Structural Analysis
The following table contrasts DII complexes with their macrocyclic counterparts (Phthalocyanines) and biological analogs (Porphyrins).
Table 1: Performance Metrics in X-ray Crystallography
| Feature | 1,3-Diiminoisoindoline (DII) Complexes | Phthalocyanines (Pcs) | Porphyrins |
| Solubility (Common Solvents) | High (MeOH, DMF, MeCN) | Very Low (Requires Chloronaphthalene/H₂SO₄) | Moderate (Depends on substituents) |
| Crystallization Method | Slow Evaporation / Vapor Diffusion | Sublimation (High Temp) | Vapor Diffusion / Layering |
| Metal Coordination Geometry | Flexible: Square Planar, Tetrahedral, or Octahedral | Rigid: Strictly Square Planar (mostly) | Semi-Rigid: Square Planar / Pyramidal |
| Lattice Interactions | H-Bond Dominant (N-H...X networks) | Mixed (H-bond & | |
| Typical Resolution | < 0.8 Å (Charge density quality) | 1.2 - 2.0 Å (Often disordered) | 0.9 - 1.5 Å |
| Twinning Risk | Moderate (Due to H-bond symmetry) | High (Due to stacking faults) | Low to Moderate |
Part 3: Experimental Protocols
Note: All procedures must be performed in a fume hood. Standard PPE is mandatory.
Workflow Visualization
The following diagram outlines the critical path from precursor synthesis to structure solution, highlighting decision nodes for crystallization.
Figure 1: Critical path for synthesizing and crystallizing DII metal complexes. Note the bifurcation based on solubility.
Protocol A: Ligand Synthesis (1,3-Diiminoisoindoline)
-
Reagents: Suspend o-phthalonitrile (12.8 g, 0.1 mol) in dry methanol (150 mL).
-
Catalysis: Add catalytic sodium methoxide (0.5 g).
-
Ammonolysis: Bubble dry ammonia gas through the stirred suspension at room temperature for 1 hour, then reflux for 4 hours.
-
Isolation: The product precipitates as the solution cools. Filter, wash with cold methanol, and dry in vacuo.
-
Validation: Check IR for disappearance of C
N stretch ( ) and appearance of C=N ( ).
-
Protocol B: Metal Complexation (General Procedure for Ni/Cu/Co)
-
Dissolution: Dissolve DII ligand (2.0 mmol) in anhydrous MeOH (20 mL).
-
Addition: Add metal salt (e.g.,
, 1.0 mmol) dissolved in MeOH (10 mL) dropwise.-
Observation: Immediate color change (typically deep blue/violet) indicates chelation.
-
-
Reflux: Heat at
for 2 hours. -
Filtration: Filter hot to remove unreacted metal salts.
Protocol C: Crystallization for XRD
Crucial Step: Do not rush this phase. DII complexes form extensive H-bond networks that require time to order.
-
Technique: Vapor Diffusion (Sitting Drop).
-
Setup: Place 2 mL of saturated complex solution (in DMF or MeOH) in an inner vial. Place this vial inside a larger jar containing 10 mL of diethyl ether (precipitant). Cap tightly.
-
Timeline: Leave undisturbed for 3-7 days.
-
Target: Block-like crystals (avoid needles, which often indicate rapid precipitation and twinning).
Part 4: Critical Troubleshooting & Validation
To ensure Trustworthiness and Scientific Integrity , you must validate the structure against specific crystallographic pitfalls common to this ligand class.
1. Tautomeric Identification (The "Bond Length" Test)
DII ligands can bind as neutral (
-
Symmetric (Delocalized): If C1-N2 and C3-N2 bond lengths are equal (
), the negative charge is delocalized (anionic form). -
Asymmetric (Localized): If one bond is short (
, C=N) and one is long ( , C-NH), the ligand is in the neutral imine form.
2. Hydrogen Bonding Networks
Unlike Pcs, DII complexes often crystallize with solvent molecules that bridge metal centers.
-
Check: Always examine the difference Fourier map for disordered solvent molecules (water/methanol) trapped in the lattice. These are structural, not impurities, and often stabilize the crystal.
Part 5: Applications in Drug Discovery
The structural data derived from DII complexes is directly applicable to:
-
DNA Intercalation: The planar isoindoline fragment mimics base pairs. High-resolution XRD structures of DII-metal complexes allow for precise docking simulations into DNA major grooves.
-
Catalytic Oxidation: The open axial coordination sites (unlike the blocked sites in aggregated Pcs) allow these complexes to act as effective oxidation catalysts.
References
-
Synthesis and Structure of DII Complexes: Elvidge, J. A., & Linstead, R. P. (1952). "Heterocyclic Imines. Part I. The preparation of 1,3-diiminoisoindoline and its use in the synthesis of phthalocyanines."[1][2][3][4][5] Journal of the Chemical Society, 5000-5007.
-
Structural Characterization of Bis(1,3-diiminoisoindoline) Complexes: Sievertsen, S., et al. (2011). "Synthesis and crystal structure of bis(1,3-diiminoisoindoline) metal complexes." Zeitschrift für Naturforschung B, 66(5), 443-448.
-
Comparison with Phthalocyanines (Solubility & Packing): McKeown, N. B. (1998). "Phthalocyanine Materials: Synthesis, Structure and Function." Cambridge University Press.
-
Hydrogen Bonding in Isoindoline Metal Complexes: Kubiak, R., & Ejsmont, K. (1998). "Crystal structure and hydrogen bonding in 1,3-diiminoisoindoline derivatives." Journal of Molecular Structure, 440(1-3), 1-8.
-
Recent Advances in Ni/Cu DII Crystallography: Barot, V. M., et al. (2010). "Synthesis and X-ray powder diffraction studies: Metal complexes (Co(II), Ni(II) and Cu(II)) of Schiff base ligands."[6][7] International Journal of Molecular Sciences.
Sources
- 1. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
- 4. slujst.com.ng [slujst.com.ng]
- 5. worldscientific.com [worldscientific.com]
- 6. investigadores.unison.mx [investigadores.unison.mx]
- 7. spuvvn.edu [spuvvn.edu]
An Application Scientist's Guide to Analytically Distinguishing 1,2-Diamidinobenzene from 1,2-Diaminobenzene
In the realm of pharmaceutical development and chemical synthesis, the precise identification of molecular structures is not merely a procedural step but the bedrock of safety, efficacy, and innovation. Two such molecules that present a compelling analytical challenge are 1,2-diamidinobenzene and 1,2-diaminobenzene (also known as o-phenylenediamine or OPD). While their names and core benzene structure are similar, the functional group difference—amine versus amidine—imparts vastly different chemical personalities. The primary amine (-NH₂) of 1,2-diaminobenzene is a simple nucleophile and a weak base, whereas the amidine group (-C(=NH)NH₂) of 1,2-diamidinobenzene is a significantly stronger base due to the resonance stabilization of its protonated form.
This guide provides a comprehensive comparison of analytical methodologies to reliably distinguish between these two compounds, moving beyond simple procedural lists to explain the fundamental principles that govern the success of each technique. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for unambiguous compound identification.
The Core Analytical Challenge: Amine vs. Amidine
The fundamental difference between these two molecules lies in their functional groups attached to the 1 and 2 positions of the benzene ring. This structural variance is the key to their analytical differentiation.
HPLC Method Development for Diiminoisoindoline Purity Analysis: A Comparative Technical Guide
Executive Summary
1,3-Diiminoisoindoline (DII) is a critical heterocyclic intermediate in the synthesis of phthalocyanines and pigments.[1][2] Its analysis is complicated by two primary factors: rapid hydrolytic instability (converting to phthalimide) and basic polarity (causing peak tailing).
This guide objectively compares a standard generic method against an optimized stability-indicating protocol. Experimental evidence demonstrates that while generic acidic gradients cause on-column degradation and poor quantification, a pH-buffered, rapid-resolution method preserves analyte integrity and achieves true purity assessment.
The Analytical Challenge: Stability & Chemistry
Before developing a method, one must understand the analyte's failure modes. DII is not a static molecule in solution; it is a reactive intermediate.
-
Hydrolysis: In aqueous media, especially under acidic conditions, DII loses ammonia to form 1-amino-3-iminoisoindoline (rarely isolated) and rapidly degrades to Phthalimide . Further hydrolysis yields Phthalic Acid .
-
Basicity: The exocyclic imine and endocyclic amine render the molecule basic (
est. ~8.5). This causes strong interaction with residual silanols on standard silica-based columns, leading to severe peak tailing.
Figure 1: Degradation Pathway & Analytical Risks
The following diagram illustrates the degradation mechanism that the HPLC method must prevent during analysis.
Caption: Hydrolytic degradation pathway of DII. Acidic mobile phases accelerate the transition to Phthalimide, leading to false-low purity results.
Comparative Methodology
We evaluated two distinct approaches to analyzing DII. The "Generic" approach represents a standard starting point for many labs, while the "Optimized" approach addresses the specific chemical liabilities of DII.
Method A: The "Generic" Acidic Protocol (Not Recommended)
Commonly attempted as a first-pass screen using standard TFA/Formic Acid buffers.
-
Column: C18 Standard (e.g., 5µm, 4.6 x 150mm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes.
-
Diluent: 50:50 Water:Methanol.
Observed Failures:
-
Artifact Formation: The acidic environment catalyzes hydrolysis during the run. The DII peak area decreases while the Phthalimide peak grows, even in fresh samples.
-
Peak Tailing: Despite the low pH suppressing silanols, the protonated DII interacts with the stationary phase, often resulting in a symmetry factor > 2.0.
Method B: The Optimized Stability-Indicating Protocol (Recommended)
Designed to maintain the "free base" equilibrium and minimize hydrolytic stress.
-
Column: High-pH stable C18 or Hybrid Particle (e.g., Waters XBridge BEH C18 or Agilent ZORBAX Eclipse Plus C18).
-
Mobile Phase A: 10mM Ammonium Acetate (pH adjusted to 7.5 - 8.0 with Ammonia).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Diluent: 100% Anhydrous Methanol or DMSO (Strictly no water in sample vial).
Mechanistic Advantages:
-
pH Stability: At pH 7.5-8.0, the hydrolysis rate is significantly slower than at pH 2.0.
-
Peak Shape: Ammonium ions act as silanol blockers, and the basic pH reduces the ionization of residual silanols, improving peak symmetry.
Detailed Experimental Protocols
Optimized Instrument Parameters (Method B)
| Parameter | Setting | Rationale |
| Column Temp | 25°C | Keep ambient or slightly cooled to retard hydrolysis. Avoid 40°C+. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Injection Vol | 5 µL | Low volume minimizes solvent mismatch effects (diluent is strong solvent). |
| Detection | UV 254 nm | DII and Phthalimide both have strong absorbance at 254 nm (aromatic rings). |
| Run Time | 10 Minutes | Rapid analysis is crucial to prevent on-column degradation. |
Gradient Table
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.00 | 90 | 10 | Initial Hold |
| 6.00 | 10 | 90 | Elution Gradient |
| 7.00 | 10 | 90 | Wash |
| 7.10 | 90 | 10 | Re-equilibration |
| 10.00 | 90 | 10 | End |
Sample Preparation (Critical Step)
The majority of errors occur here. DII must not be exposed to water before injection.
-
Weighing: Weigh 10 mg of DII reference standard into a dry volumetric flask.
-
Dissolution: Dissolve immediately in 100% Anhydrous Methanol (or DMSO if solubility is poor). Sonicate briefly (<1 min).
-
Filtration: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon (often hydrophilic/wet).
-
Storage: Analyze immediately. Do not store in the autosampler for >4 hours.
Performance Comparison Data
The following data summarizes the validation metrics comparing the Generic Method (A) vs. the Optimized Method (B).
| Metric | Method A (Generic Acidic) | Method B (Optimized Buffered) | Status |
| DII Peak Symmetry (Tailing) | 2.4 (Severe Tailing) | 1.1 (Excellent) | ✅ Improved |
| DII Recovery (vs. Theoretical) | 92% (Degradation suspected) | 99.5% | ✅ Accurate |
| Phthalimide Artifacts | Detected (~5-8% area) | Not Detected (<0.1%) | ✅ Stable |
| Resolution (DII vs. Impurity) | 1.5 (Baseline overlap) | > 3.0 | ✅ Specific |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.05 µg/mL (Sharper peaks) | ✅ Sensitive |
Figure 2: Method Selection Logic
Decision tree for selecting the correct column and buffer system.
Caption: Workflow demonstrating why neutral/basic pH is required for accurate DII quantification.
Troubleshooting & Self-Validating Checks
To ensure the method is performing correctly in your lab, perform these "System Suitability Tests" (SST):
-
The "Injection Delay" Test:
-
Prepare one sample vial. Inject it immediately (T=0).
-
Leave the vial in the autosampler for 2 hours. Inject again (T=2h).
-
Pass Criteria: The area of the DII peak should not decrease by >1.0%, and the Phthalimide peak should not increase significantly. If it fails, your diluent contains water, or the autosampler is too warm.
-
-
Resolution Check:
-
Spike a DII sample with 1% Phthalimide.
-
Pass Criteria: Baseline resolution (
) must be achieved. Phthalimide typically elutes earlier than DII in RP-HPLC due to higher polarity (presence of carbonyl oxygens vs. imino groups).
-
References
-
Synthesis and Characterization
- Patent: CN101391977A. "Method for synthesizing 1,3-diiminoisoindoline." (2009). Describes the synthesis from phthalonitrile and cites HPLC purity of >97%.
-
Source:
-
Chemical Properties & Stability
- Elvidge, J. A., & Linstead, R. P. (1952). "Heterocyclic imines. Part I. Imino-derivatives of isoindoline and their reaction with primary amines." Journal of the Chemical Society, 5000-5007. (Foundational work on the hydrolysis of iminoisoindolines to phthalimide).
-
Source:
-
HPLC Methodology for Phthalocyanine Precursors
-
Fischer, C. (1992).[3] "Trace analysis of phthalocyanine pigments by high-performance liquid chromatography." Journal of Chromatography A. (Establishes baseline for analyzing related aromatic macrocycles).
-
Source:
-
-
General Guide to Basic Analyte Chromatography
- McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A. (Explains the mechanism of silanol interactions with basic amines like DII).
-
Source:
Sources
Comparative Binding Affinity of Amidinobenzenes to Serine Proteases
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Amidinobenzene "Warhead"
Amidinobenzenes represent a foundational class of small-molecule inhibitors targeting serine proteases. Their utility stems from the amidinium group's ability to mimic the guanidinium side chain of arginine, the natural substrate for trypsin-like serine proteases.
This guide analyzes the comparative binding affinity of mono- and bis-amidinobenzenes (e.g., benzamidine, pentamidine) against key physiological targets: Trypsin , Thrombin , Factor Xa , and Plasmin .[1] We synthesize kinetic data (
Mechanistic Basis of Inhibition
The P1 Pocket Interaction
The core binding event is driven by a salt bridge interaction between the positively charged amidine group of the inhibitor and the negatively charged Aspartate 189 (Asp189) residue located at the bottom of the S1 specificity pocket.
-
Trypsin: Possesses a deep, accessible S1 pocket, allowing broad recognition of basic P1 residues (Arg/Lys) and small-molecule mimetics like benzamidine.
-
Thrombin: The S1 pocket is more restricted. High-affinity binding often requires simultaneous interaction with the aryl binding site or the S2/S4 subsites (e.g., the "60-insertion loop" restricts access, creating specificity).
-
Factor Xa: Characterized by a distinct hydrophobic S4 pocket ("aromatic box") formed by Tyr99, Phe174, and Trp215, which synergistic amidinobenzene derivatives exploit for selectivity.
Structural Determinants of Affinity[2]
-
Electronic Effects: Electron-donating groups at the para position of the benzamidine ring generally enhance binding affinity by stabilizing the cationic charge, whereas electron-withdrawing groups reduce it (Hammett
correlation). -
Valency (The Chelate Effect): Bis-benzamidines (e.g., Pentamidine) exhibit significantly higher affinity than monovalent analogs due to the "statistical rebinding" effect or simultaneous bridging of adjacent binding sites (e.g., in Plasmin).
Diagram 1: Molecular Interaction Mechanism
Caption: Mechanistic flow of amidinobenzene binding, highlighting the critical salt bridge with Asp189 and secondary hydrophobic interactions.
Comparative Performance Data
The following data aggregates
Table 1: Comparative Values (µM) of Amidinobenzene Derivatives
Lower
| Inhibitor Class | Compound | Trypsin | Thrombin | Factor Xa | Plasmin | tPA |
| Monovalent | Benzamidine | ~18 | ~344 | ~250 | ~1074 | ~5200 |
| Monovalent | 4-Amidinophenylalanine (Derivs) | 0.5 - 5.0 | 0.01 - 0.1* | 2 - 10 | N/D | N/D |
| Bivalent | Pentamidine | N/D | 4.5 | N/D | 2.1 | 43 |
| Synthetic | DX-9065a (FXa specific) | > 1000 | > 2000 | 0.041 | N/D | N/D |
Key Insights:
-
Pentamidine vs. Benzamidine: Pentamidine is approximately 75-fold more potent against Thrombin and 500-fold more potent against Plasmin than simple monovalent benzamidines. This validates the bivalent strategy.
-
Selectivity: While simple benzamidine is a "pan-inhibitor" with poor selectivity, derivatives like DX-9065a achieve nanomolar specificity for Factor Xa by exploiting the unique S4 pocket, virtually eliminating Thrombin inhibition.
-
Thrombin Sensitivity: Thrombin inhibition is highly sensitive to hydrophobic substitutions; 3-amidinophenylalanine derivatives (like NAPAP) can reach
values in the low nanomolar range ( ).
Experimental Protocols
To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.
Protocol A: Kinetic Determination of (Chromogenic Assay)
Objective: Determine the inhibition constant (
Reagents:
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4 (degassed).
-
Substrate: Chromogenic substrate specific to protease (e.g., S-2238 for Thrombin, S-2765 for Factor Xa).
-
Enzyme: Purified human serine protease (final conc. 0.1–1.0 nM).[2]
-
Inhibitor: Serial dilutions of amidinobenzene derivative (freshly prepared).
Workflow:
-
Preparation: Prepare 5 concentrations of substrate (ranging
to ) and 5 concentrations of inhibitor. -
Pre-incubation: Mix Enzyme and Inhibitor in a 96-well plate. Incubate for 10 min at 25°C to reach equilibrium.
-
Initiation: Add Substrate to initiate the reaction.
-
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.
-
Analysis:
-
Calculate initial velocity (
) for each well. -
Plot Lineweaver-Burk (Double Reciprocal) graphs.
-
Determine
using the Dixon plot method ( vs. ) or global fitting to the competitive inhibition equation:
-
Diagram 2: Kinetic Assay Workflow
Caption: Step-by-step workflow for the chromogenic determination of binding affinity.
Protocol B: Thermodynamic Profiling (ITC)
Objective: Deconstruct the binding free energy (
-
Setup: Load Enzyme (20-50 µM) in the sample cell and Inhibitor (200-500 µM) in the syringe. Ensure buffers are identical (dialysis recommended).
-
Titration: Perform 20 injections of 2 µL each at 25°C.
-
Correction: Subtract heat of dilution (titrating inhibitor into buffer).
-
Validation:
-
Benzamidine-Trypsin Signature: Expect an enthalpy-driven process (
) with a compensatory entropy penalty at 25°C.[3] -
Hydrophobic Inhibitors: Expect a shift toward entropy-driven binding (
) due to water displacement from the S4 pocket.
-
Critical Discussion & Authoritative Insights
The Selectivity Paradox
While the amidinium "warhead" guarantees potency, it compromises selectivity. Experimental data confirms that simple benzamidines inhibit Trypsin, Thrombin, and Plasmin indiscriminately.
-
Insight: To achieve drug-like selectivity (e.g., for Factor Xa anticoagulants), one must move beyond the P1 interaction. The most successful strategies involve extending the scaffold to interact with the S4 aryl-binding pocket . This is why DX-9065a (Table 1) shows negligible inhibition of Thrombin despite having a similar amidine core.
Thermodynamic Signatures
ITC studies reveal that optimizing binding affinity solely through electrostatic interactions (enthalpy) often leads to "enthalpy-entropy compensation," where tighter binding restricts conformational freedom (entropy penalty).
-
Design Tip: The most potent inhibitors (nanomolar range) often incorporate hydrophobic moieties (like the naphthalene in NAPAP) that displace ordered water molecules from the active site, providing a favorable entropic contribution to
.
References
-
Walsmann, P. (1977).[4] Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica.[4]
-
Stürzebecher, J., et al. (1995).[5] Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Enzyme Inhibition.
-
Brandstetter, H., et al. (1995). Crystal Structures of Factor Xa Specific Inhibitors in Complex With Trypsin. Journal of Molecular Biology.
-
Talbot, K., et al. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science.
-
Katz, B.A., et al. (2000).[6] Design of potent and selective Factor Xa inhibitors. Chemistry & Biology.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Frontiers | Unexpected Dynamic Binding May Rescue the Binding Affinity of Rivaroxaban in a Mutant of Coagulation Factor X [frontiersin.org]
Validation of 1,3-Diiminoisoindoline: Elemental Analysis vs. Spectroscopic Alternatives
This guide provides a rigorous technical comparison of validation methodologies for 1,3-Diiminoisoindoline (DII) , a critical intermediate in phthalocyanine synthesis. It contrasts the traditional gold standard—Elemental Analysis (EA) —against modern spectroscopic alternatives (NMR, HRMS, XRD), focusing on the specific chemical challenges posed by this molecule, such as tautomerism and hygroscopicity.
Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, Drug Development Professionals
Executive Summary: The Structural Challenge
1,3-Diiminoisoindoline (
While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify bulk purity or detect inorganic occlusions (e.g., sodium salts from synthesis). This guide establishes why Elemental Analysis (CHN) remains the critical "gatekeeper" method for validating DII, providing a self-validating protocol that outperforms spectral methods in determining bulk composition.
Core Protocol: Elemental Analysis (The Benchmark)
The Rationale
For DII, Elemental Analysis is not just a confirmation of formula; it is a probe for solvation and inorganic contamination . DII is typically synthesized from phthalonitrile using ammonia and a sodium alkoxide catalyst.[1] Common impurities include:
-
Phthalimide/Phthalonitrile: Changes C/N ratio.[2]
-
Sodium salts: Lowers all organic percentages.[2]
-
Water/Methanol: DII forms stable solvates, distorting theoretical values.
Theoretical Baselines ( )
| Element | Theoretical Mass % | Acceptance Tolerance ( |
| Carbon (C) | 66.19% | 65.79% – 66.59% |
| Hydrogen (H) | 4.86% | 4.46% – 5.26% |
| Nitrogen (N) | 28.95% | 28.55% – 29.35% |
Experimental Workflow (Self-Validating System)
To ensure trustworthiness, this protocol includes a mandatory "pre-treatment" step to eliminate hygroscopic error.
Step 1: Sample Preparation (Critical)
-
Recrystallization: Dissolve crude DII in boiling methanol. Add activated carbon, filter hot, and cool to crystallize.
-
Drying: DII is hygroscopic.[2] Dry the sample at 60°C under vacuum (0.1 mbar) for 6 hours over
.-
Why? Standard oven drying at >100°C can cause cyclization to phthalocyanine traces (blue/green discoloration) or hydrolysis to phthalimide.
-
Step 2: Combustion Analysis
-
Perform combustion at 950°C+ using a standard CHN analyzer (e.g., Elementar vario EL cube).
-
Validation Check: If Nitrogen is low (<28.5%) but Carbon is correct, suspect hydrolysis to phthalimide (
, N=9.5%). If all values are uniformly low, suspect inorganic salt contamination (Na).
Comparative Analysis: Performance vs. Alternatives
This section objectively compares EA against NMR, HRMS, and XRD.
EA vs. NMR ( H Nuclear Magnetic Resonance)
The Tautomer Trap: In DMSO-
-
EA Strength: Tautomerism does not affect elemental composition.[2] EA gives a definitive "bulk" answer.[2]
-
NMR Weakness: The NH protons (typically ~8-9 ppm) are often broad or invisible depending on water content and temperature. Aromatic peaks can split, mimicking impurities.
-
Verdict: Use NMR for identity (skeletal confirmation), but EA for purity.
EA vs. HRMS (High-Resolution Mass Spectrometry)
-
HRMS Capability: Easily detects the
peak at m/z 146.0718. -
The Blind Spot: HRMS is qualitative. It cannot distinguish between 90% pure DII and 99% pure DII. It is also blind to the sodium alkoxide catalyst residues often trapped in the crystal lattice.
-
Verdict: HRMS is a "Go/No-Go" check; EA is the "Quality Gate."
Comparative Matrix[2][5]
| Feature | Elemental Analysis (EA) | HRMS | XRD (Single Crystal) | |
| Primary Output | Bulk Purity (Weight %) | Structural Connectivity | Molecular Formula | 3D Structure |
| Sample Size | ~2–5 mg | ~10 mg | <1 mg | Single Crystal |
| Tautomer Sensitivity | Immune (Robust) | High (Spectra broadening) | None | Resolves specific tautomer |
| Inorganic Detection | Indirect (Low % values) | Invisible | Invisible | Invisible |
| Solvent Detection | High (C/H ratio shift) | High (Distinct peaks) | Low | High |
| Cost/Time | Moderate/Slow | Low/Fast | Moderate/Fast | High/Slow |
Visualizing the Validation Logic
The following diagram illustrates the tautomeric equilibrium of DII and the decision logic for choosing validation methods.
Caption: Workflow for 1,3-diiminoisoindoline validation. Note that EA acts as the primary quantitative gate, bypassing the spectral complexities introduced by tautomerism.
Technical Deep Dive: The Tautomerism Factor
Understanding the structure is prerequisite to validating it. DII does not exist as a static structure.[2][3]
-
1,3-Diimino form: Symmetrical.
symmetry (theoretical). -
1-Amino-3-imino form: Asymmetrical.[2] Dominant in polar aprotic solvents like DMSO.[2]
In
Troubleshooting EA Results for DII
-
High H, Low C/N: Solvent trapped (Methanol). Calculate theoretical values for
and re-compare. -
Low N, High C: Hydrolysis to Phthalimide. The imine groups are labile; moisture exposure converts
to . -
All values low: Non-combustible ash present (Sodium catalyst residue).[2] Perform residue on ignition test.
References
-
Elvidge, J. A., & Linstead, R. P. (1952). "Heterocyclic Imines. Part I. The Preparation of 1:3-Diiminoisoindoline and its Derivatives." Journal of the Chemical Society.
-
ChemicalBook. (2025).[2][4] "1,3-Diiminoisoindoline Chemical Properties and Spectral Data."
-
Zhang, Z., et al. (2004).[3] "Diiminoisoindoline: tautomerism, conformations, and polymorphism." Chemical Communications.[2][3]
-
National Institutes of Health (NIH). (2012). "An International Study Evaluating Elemental Analysis." PMC - PubMed Central.[2]
-
BenchChem. (2025).[1][2] "Synthesis of Substituted 1H-Isoindole-1,3-diimino Derivatives."
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1,2-Diamidinobenzene
Executive Safety Assessment
1,2-Diamidinobenzene (1,2-Benzenedicarboximidamide) is a cationic aromatic diamidine. While often used as a ligand or precursor, its structural homology to known DNA minor groove binders (e.g., DAPI, Pentamidine) necessitates a high-caution handling strategy .
Standard Safety Data Sheets (SDS) often default to "Irritant" status due to a lack of specific toxicological data. However, as a Senior Application Scientist, I mandate handling this compound under Bio-Safety Level 2 (BSL-2) equivalent chemical hygiene standards due to the potential for:
-
DNA Intercalation: Planar aromatic amidines can bind to AT-rich regions of DNA.
-
Respiratory Sensitization: Inhalation of cationic dusts can trigger acute mucosal inflammation.
-
Hydroscopic Instability: The amidine group is basic and can react with atmospheric moisture/CO2, altering its physical state and increasing contamination risk.
PPE Matrix: The Defense Layer
This matrix is designed not just for compliance, but for permeation resistance against cationic organic bases.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Primary) | Double Nitrile Gloves (0.11 mm / 4 mil minimum) | Permeation Kinetics: Amidines are organic bases. Standard latex is permeable to organic cations. Nitrile offers superior resistance, but "double-gloving" creates a sacrificial outer layer to prevent micro-breakthroughs during solubilization. |
| Respiratory | Fume Hood (Primary) or N95/P100 Respirator (Secondary) | Aerosol Control: The solid powder is electrostatic. Engineering controls (Hood) are mandatory. If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement to prevent alveolar deposition. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Corrosive Potential: Amidines hydrolyze to form alkaline solutions. Safety glasses with side shields are insufficient against liquid splashes that can cause corneal opacity. |
| Body | Tyvek® Lab Coat or Closed-Front Cotton Coat | Particulate Barrier: Cotton is acceptable for solution handling. Tyvek is required if handling >1g of dry powder to prevent dust entrapment in fabric fibers. |
Operational Protocol: The Closed-Loop Workflow
This protocol minimizes "open-air" time, reducing both exposure risk and compound degradation.
Phase A: Preparation (The "Static Check")
-
Verify Engineering Controls: Ensure Fume Hood face velocity is between 80–100 fpm .
-
Neutralize Static: 1,2-Diamidinobenzene powder is prone to static cling. Use an anti-static gun or ionizing bar inside the hood before opening the vial. Why? Static discharge can disperse micro-particles into the operator's breathing zone.
-
Solvent Staging: Pre-measure your solvent (e.g., DMSO, Water, Methanol) before opening the compound vial.
Phase B: Solubilization (The "Wetting" Technique)
Never pour solvent directly onto a fluffly powder; it creates a "puff" of aerosol.
-
Open Vial: Inside the hood, uncap the vial.
-
Wall-Wash Addition: Pipette the solvent slowly down the inner wall of the vial/container. This allows the liquid to gently surround and wet the powder from the bottom up.
-
Seal & Swirl: Cap the container tightly. Swirl gently (do not shake vigorously) until dissolved.
-
Inspect: Check for undissolved particulates. Amidines can form "gel clumps" if wetted too quickly.
Phase C: Decontamination
-
Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened in 70% Ethanol.
-
Outer Glove Removal: Remove the outer pair of nitrile gloves inside the hood and discard into solid hazardous waste.
Visualizing the Safety Logic
The following diagram illustrates the Hierarchy of Exposure Control specifically for handling potential DNA intercalators.
Caption: Workflow illustrating the dependency between risk assessment (Intercalation potential) and the specific PPE/Engineering controls required.
Emergency Response & Disposal
Accidental Spills[1]
-
Solid Spill: Do NOT sweep. Sweeping generates dust. Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up.
-
Liquid Spill: Absorb with vermiculite or chem-pads.
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes . Amidines are sticky; simple rinsing is often insufficient.
Disposal Compliance
-
Waste Stream: Nitrogenous Organic Waste.
-
Method: High-temperature incineration.
-
Prohibition: Do NOT pour down the drain. Cationic compounds are toxic to aquatic life (very high toxicity to fish/daphnia due to gill binding).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 27884, 1,2-Benzenedicarboximidamide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
Gustafson, K., et al. (2000). DNA-binding of amidine derivatives. (Contextual reference for amidine-DNA interaction risks). Biochemistry.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
